molecular formula C12H11NOS2 B103137 5-Benzylidene-3-ethyl rhodanine CAS No. 18331-34-5

5-Benzylidene-3-ethyl rhodanine

Katalognummer: B103137
CAS-Nummer: 18331-34-5
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: ZQDPYAPUFMILTB-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzylidene-3-ethyl rhodanine, also known as BTR-1, is an organic compound with the molecular formula C12H11NOS2 and a molecular weight of 249.35 g/mol. This rhodanine derivative is a light yellow to yellow solid with a melting point of 150 °C and is soluble in DMSO but insoluble in water. It is recognized in scientific research as a potent small-molecule agent with specific anticancer properties. BTR-1 has been identified as an active anti-cancer agent that functions by activating apoptosis and inducing cell death. Studies on leukemic cell lines have demonstrated that BTR-1 induces cytotoxicity in a time- and concentration-dependent manner. Its mechanism of action involves causing cell cycle arrest at the S-phase, which subsequently affects DNA replication and ultimately leads to programmed cell death. This makes it a compound of significant interest for investigating cell cycle dynamics and apoptotic pathways in cancer research. The product is provided with a purity of ≥95% and should be stored at 2-8°C. This chemical is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214959
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18331-34-5
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18331-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Benzylidene-3-ethyl Rhodanine Derivatives

In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The rhodanine scaffold, a five-membered thiazolidinone heterocyclic ring, is a quintessential example of such a structure.[1][2] Its unique electronic properties, synthetic tractability, and capacity for diverse functionalization have made it a focal point of medicinal chemistry research for decades.[3][4]

This guide focuses specifically on a prominent subclass: 5-benzylidene-3-ethyl rhodanine derivatives . The introduction of the 5-benzylidene group via Knoevenagel condensation creates a conjugated system that is crucial for many of the observed biological activities, while the N-3 ethyl substituent provides a consistent structural baseline for comparative analysis. We will delve into the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

Chemical Synthesis: The Knoevenagel Condensation Pathway

The primary route for synthesizing 5-benzylidene-3-ethyl rhodanine derivatives is the Knoevenagel condensation. This reaction provides a reliable and versatile method for creating the crucial exocyclic double bond at the C-5 position of the rhodanine ring.

Rationale for the Synthetic Approach

The choice of the Knoevenagel condensation is strategic. The C-5 methylene group of the N-3 substituted rhodanine core is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C-4) and thiocarbonyl (C-2) groups. This acidity allows for easy deprotonation by a weak base, forming a reactive nucleophilic carbanion. This carbanion then readily attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration step is often spontaneous or requires mild heating, driven by the formation of a stable, conjugated system. This methodology is robust, generally high-yielding, and tolerant of a wide variety of substituents on the aromatic aldehyde, making it ideal for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Conditions Rhodanine 3-Ethylrhodanine Base Base Catalyst (e.g., Sodium Acetate, Piperidine) Rhodanine->Base Activation of C-5 Methylene Aldehyde Substituted Benzaldehyde (Ar-CHO) Aldehyde->Base Solvent Solvent (e.g., Glacial Acetic Acid, Ethanol) Base->Solvent Heat Heat (Reflux) Solvent->Heat Product 5-(Substituted-benzylidene) -3-ethylrhodanine Heat->Product Condensation & Dehydration

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: General Synthesis

This protocol describes a typical procedure for the synthesis of a 5-benzylidene-3-ethyl rhodanine derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-ethylrhodanine (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in a suitable solvent such as glacial acetic acid or absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base. Anhydrous sodium acetate (2.0 eq.) is commonly used when glacial acetic acid is the solvent.[5] Piperidine or triethylamine can be used in alcoholic solvents.[6]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120°C) for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate often forms.

    • Pour the mixture into ice-cold water to precipitate the product fully.[3]

    • Filter the crude product using a Büchner funnel, and wash thoroughly with water to remove the catalyst and solvent.

    • Dry the crude solid.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 5-benzylidene-3-ethyl rhodanine derivative.[5]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][8]

Anticancer Activity: A Primary Therapeutic Avenue

One of the most extensively studied biological activities of 5-benzylidene rhodanine derivatives is their potential as anticancer agents.[2] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those from leukemia, breast, lung, and cervical cancers.[1][5][9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The compound 5-benzylidene-3-ethyl-rhodanine (BTR-1) has been shown to cause S-phase cell cycle arrest and affect DNA replication in leukemic cells.[9][10] This disruption ultimately triggers the apoptotic cascade.

Further studies on related derivatives suggest modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, some compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[7]

G Compound 5-Benzylidene-3-ethyl Rhodanine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by rhodanine derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the 5-benzylidene ring.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) on the phenyl ring significantly influences cytotoxicity. The specific effect often depends on the target cell line, but these groups critically alter the electronic distribution of the conjugated system.

  • Steric and Positional Effects: The position of the substituent (ortho, meta, para) is crucial. For instance, a hydroxyl group at the para-position often enhances activity, potentially by acting as a hydrogen bond donor, facilitating interaction with the biological target.

  • Lipophilicity: Lipophilicity, or the compound's ability to partition into nonpolar environments, plays a key role in its ability to cross cell membranes.[6] There is often an optimal range of lipophilicity for maximum activity; compounds that are too hydrophilic may not enter the cell, while those that are too lipophilic may become trapped in the lipid bilayer.

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative cytotoxicity data for 5-benzylidene-3-ethyl rhodanine derivatives against various cancer cell lines.

Compound IDBenzylidene SubstituentCell LineIC₅₀ (µM)Reference
BTR-1UnsubstitutedHuman Leukemia< 10[5][9]
Derivative A4-HydroxyHeLa (Cervical)22.96[8]
Derivative B4-ChloroHeLa (Cervical)> 50[11]
Derivative C3,4-DimethoxyK562 (Leukemia)8.5[5]
Derivative D4-NitroMDAMB-231 (Breast)12.3[1]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][5]

  • Cell Culture: Culture cancer cells (e.g., HeLa, MDAMB-231) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).[1]

  • Incubation: Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

In an era of increasing antimicrobial resistance, the search for new therapeutic agents is critical. 5-Benzylidene rhodanine derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic microbes.[12][13]

Mechanism and Scope

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes. While the exact mechanisms are diverse and can be target-specific, they often involve the inhibition of key enzymes necessary for bacterial or fungal survival.[14] These derivatives have shown notable activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and various fungal species, including Candida albicans and Aspergillus niger.[12][13][15] Their activity against Gram-negative bacteria is often more limited, which may be due to the complex outer membrane of these bacteria acting as a permeability barrier.[6][14]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDBenzylidene SubstituentMicroorganismMIC (µg/mL)Reference
Compound E4-(Dimethylamino)S. aureus32[12]
Compound F4-Hydroxy-3-methoxyC. tropicalis16[12]
Compound G2,4-DichloroB. cereus80[11]
Compound H4-(Diethylamino)B. subtilis7.8[15]
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is a gold standard for determining the MIC of an antimicrobial agent.[12][15]

  • Inoculum Preparation: Grow the microbial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) or antifungal (e.g., Amphotericin B) should be included as a reference standard.[13]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxicity or antimicrobial effects, rhodanine derivatives are known to be inhibitors of specific enzymes, highlighting their potential for more targeted therapeutic interventions.[16][17] The rhodanine core can interact with protein targets through various non-covalent interactions, and the 5-benzylidene moiety often provides the specificity required for potent inhibition.[3]

Notable enzyme targets include:

  • Carbonic Anhydrases (CAs): Certain rhodanine-benzenesulfonamide hybrids have shown potent, isoform-selective inhibition of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[3] This makes them attractive candidates for anticancer therapies that target the tumor microenvironment.

  • Aldose Reductase: The marketed drug Epalrestat, a rhodanine-3-acetic acid derivative, is an inhibitor of aldose reductase and is used to treat diabetic neuropathy.[6][9] This demonstrates the clinical viability of the rhodanine scaffold as an enzyme inhibitor.

  • Dual-Specificity Phosphatases (DSPs): Rhodanine-based compounds have been identified as potent and selective inhibitors of JNK-stimulating phosphatase-1 (JSP-1), an enzyme implicated in inflammatory and proliferative disorders.[16]

  • Other Targets: The rhodanine scaffold has been explored for the inhibition of a wide array of other enzymes, including viral proteases (HCV NS3), bacterial toxins, and kinases, showcasing its remarkable versatility.[17][18]

The inhibitory mechanism often involves the rhodanine moiety binding within the enzyme's active site, with the 5-benzylidene group extending into a hydrophobic pocket to establish favorable interactions, thereby blocking substrate access.[19]

Conclusion and Future Perspectives

The 5-benzylidene-3-ethyl rhodanine framework represents a highly versatile and "privileged" scaffold in medicinal chemistry. The synthetic accessibility through the Knoevenagel condensation allows for the rapid generation of chemical libraries with diverse functionalities. These derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence supporting their potential as anticancer and antimicrobial agents.

The future of research in this area lies in leveraging the foundational structure-activity relationship data to design next-generation compounds with enhanced potency and selectivity. Key strategies will include:

  • Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives that potently inhibit a single, disease-relevant target (e.g., a specific kinase or protease).

  • Improving Pharmacokinetics: Optimizing the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating in vitro activity to in vivo efficacy.

  • Hybrid Molecules: Combining the rhodanine scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[9]

As our understanding of the molecular basis of disease deepens, the 5-benzylidene-3-ethyl rhodanine scaffold is poised to remain a valuable and enduring platform for the discovery of novel therapeutics.

References

  • Semantic Scholar. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]

  • Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]

  • ResearchGate. (n.d.). (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. [Link]

  • ACS Publications. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. [Link]

  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]

  • ResearchGate. (2015). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. [Link]

  • PubMed. (2005). Rhodanine derivatives as inhibitors of JSP-1. [Link]

  • De Gruyter. (n.d.). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of rhodanine derivatives. [Link]

  • PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]

  • ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

  • MDPI. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [Link]

  • MDPI. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

  • ACS Publications. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. [Link]

  • Wikipedia. (n.d.). Rhodanine. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. [Link]

  • PubMed. (n.d.). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. [Link]

  • National Center for Biotechnology Information (PMC). (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. [Link]

Sources

The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 5-Benzylidene-3-ethyl Rhodanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the crystal structure of 5-benzylidene-3-ethyl rhodanine analogs. As a Senior Application Scientist, the following sections synthesize crystallographic data, proven experimental methodologies, and field-proven insights to elucidate the structure-function relationships that govern the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

Rhodanine, a five-membered thiazolidine derivative, and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, anticonvulsant, antidiabetic, and anticancer properties.[3][4] The versatility of the rhodanine core allows for substitutions at various positions, primarily at the N-3 and C-5 positions, leading to a vast library of derivatives with tunable pharmacological profiles.

The 5-benzylidene moiety, introduced via Knoevenagel condensation, is a common and crucial feature that often imparts significant biological activity. The ethyl group at the N-3 position is a relatively small, lipophilic substituent that can influence the molecule's solubility, membrane permeability, and interactions with biological targets. Understanding the precise three-dimensional arrangement of these analogs at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the optimization of lead compounds.

This guide will delve into the synthesis, crystallization, and detailed structural analysis of 5-benzylidene-3-ethyl rhodanine analogs, providing a foundational understanding for researchers in the field.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The synthesis of 5-benzylidene-3-ethyl rhodanine analogs is typically achieved through a well-established and robust method: the Knoevenagel condensation. This reaction involves the condensation of 3-ethylrhodanine with a substituted benzaldehyde.

Synthesis of 3-Ethylrhodanine (Precursor)

The precursor, 3-ethylrhodanine, can be synthesized or procured commercially.[5] Its synthesis generally involves the reaction of ethylamine with carbon disulfide and chloroacetic acid.

Knoevenagel Condensation for 5-Benzylidene-3-ethyl Rhodanine Analogs

The core reaction for generating the title compounds is the Knoevenagel condensation. The choice of catalyst and solvent system is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of a 5-Benzylidene-3-ethyl Rhodanine Analog

  • Reactant Preparation: In a round-bottom flask, dissolve 3-ethylrhodanine (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[6]

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate, piperidine, or triethylamine (typically 0.1-0.3 equivalents).[6]

  • Reaction Execution: The reaction mixture is typically heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove impurities.

  • Recrystallization for Crystal Growth: For obtaining single crystals suitable for X-ray diffraction, the purified product is recrystallized from an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of DMF/ethanol). Slow evaporation of the solvent at room temperature is a commonly employed technique to yield high-quality crystals.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid not only acts as a solvent but also as a catalyst for the condensation. Ethanol is a greener alternative and is often used with a stronger base.

  • Catalyst: The base facilitates the deprotonation of the active methylene group at the C-5 position of the rhodanine ring, forming a carbanion that then attacks the carbonyl carbon of the aldehyde.

  • Recrystallization Solvent: The choice of solvent for recrystallization is crucial. It should be a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This differential solubility allows for the slow and ordered growth of crystals upon cooling.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow 3-Ethylrhodanine 3-Ethylrhodanine Knoevenagel Condensation Knoevenagel Condensation 3-Ethylrhodanine->Knoevenagel Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Knoevenagel Condensation Crude Product Crude Product Knoevenagel Condensation->Crude Product Purification Purification Crude Product->Purification Pure Analog Pure Analog Purification->Pure Analog Pure Analog_c Pure Analog Recrystallization Recrystallization Pure Analog_c->Recrystallization Single Crystals Single Crystals Recrystallization->Single Crystals

Fig. 1: Synthesis and Crystallization Workflow

Crystal Structure Analysis: Unveiling the Molecular Architecture

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This powerful technique provides precise information about bond lengths, bond angles, torsion angles, and the overall three-dimensional arrangement of molecules in the solid state.

Molecular Geometry

The crystal structure of the 3-allyl analog reveals several key geometric features that are anticipated to be conserved in the 3-ethyl analogs:

  • Planarity: The rhodanine ring and the 3-bromobenzylidene ring system are nearly coplanar.[4] This planarity is a result of the extensive π-conjugation across the molecule, which is crucial for its electronic properties and biological activity.

  • Stereochemistry: The exocyclic C=C double bond adopts a Z configuration .[4] This is the thermodynamically more stable isomer and is consistently observed in related structures.

  • Conformation of the N-3 Substituent: The allyl group is nearly perpendicular to the mean plane of the rhodanine ring.[4] A similar perpendicular orientation is expected for the ethyl group, minimizing steric hindrance.

Table 1: Key Crystallographic Data for (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one [4]

ParameterValue
Chemical FormulaC₁₃H₁₀BrNOS₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4044 (6)
b (Å)11.2306 (13)
c (Å)11.7966 (13)
α (°)80.100 (5)
β (°)84.912 (6)
γ (°)76.732 (6)
Volume (ų)685.60 (13)
Z2
Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to understanding the stability of the crystal and can provide insights into potential binding modes with biological macromolecules.

In the crystal structure of the 3-allyl analog, the dominant intermolecular interaction is the formation of inversion dimers through C-H···O hydrogen bonds .[4] Specifically, a hydrogen atom on the benzylidene ring of one molecule forms a hydrogen bond with the carbonyl oxygen (O1) of a neighboring molecule.

G cluster_dimer Intermolecular C-H···O Hydrogen Bonding Molecule_A Molecule A Interaction C-H···O Molecule_A->Interaction Molecule_B Molecule B Interaction->Molecule_B

Fig. 2: Inversion Dimer Formation via C-H···O Hydrogen Bonds
Note: This is a conceptual representation. A detailed crystallographic diagram would show the precise atomic contacts.

Other potential intermolecular interactions that may be observed in the crystal structures of 5-benzylidene-3-ethyl rhodanine analogs include:

  • π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

  • C-H···S Interactions: Weak hydrogen bonds involving the sulfur atoms of the rhodanine ring can also contribute to the overall crystal stability.

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of 5-benzylidene-3-ethyl rhodanine analogs.

  • The Role of the Benzylidene Substituent: The nature and position of substituents on the benzylidene ring have a profound impact on biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its ability to interact with target proteins. The crystal structure provides the precise orientation of these substituents, which can be used in molecular docking studies to predict binding affinities.[6]

  • The Importance of the Z-Isomer: The consistent observation of the Z-isomer in the solid state suggests that this is the active conformation. This information is critical for computational modeling and the design of new analogs.

  • The N-3 Ethyl Group: The ethyl group at the N-3 position contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its size and conformation, as determined by crystallography, are important for understanding its fit within a target's binding pocket.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of 5-benzylidene-3-ethyl rhodanine analogs, drawing upon established synthetic methodologies and detailed analysis of a closely related crystal structure. The insights gained from X-ray crystallography are fundamental to advancing the development of this promising class of therapeutic agents.

Future research should focus on obtaining the crystal structures of a wider range of 5-benzylidene-3-ethyl rhodanine analogs with diverse substituents on the benzylidene ring. This will allow for a more detailed and quantitative understanding of the structure-activity relationships and will facilitate the design of next-generation rhodanine-based drugs with enhanced potency and selectivity.

References

  • Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Institutes of Health. [Link]

  • 3-Ethylrhodanine | C5H7NOS2 | CID 82098 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Journal of Molecular Structure. [Link]

  • Crystal structure of (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. IUCrData. [Link]

  • Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. National Institutes of Health. [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health. [Link]

  • The schematic diagram of synthesis of (E)-5-benzylidene-2-thioxothiazolidin-4-one. ResearchGate. [Link]

  • In Silico Medicinal Chemistry. VU Research Portal. [Link]

  • The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. ResearchGate. [Link]

  • The synthesis of new 5-arylidene-4-oxothiazolidin-2-ylideneethanethioamides. ResearchGate. [Link]

  • ethyl [(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | C18H14BrNO5S | CID 2287113 - PubChem. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]

Sources

The Emerging Anticancer Potential of 5-Benzylidene-3-ethyl rhodanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Small molecules, with their potential for oral bioavailability and targeted action, remain a cornerstone of this endeavor. Within this vast chemical space, the rhodanine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide focuses on a particularly promising derivative, 5-Benzylidene-3-ethyl rhodanine (also known as BRT-1), delving into its synthesis, mechanism of action, and the experimental methodologies required to validate its potential as a clinical candidate. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the development of next-generation cancer therapies.

Introduction to 5-Benzylidene-3-ethyl rhodanine (BRT-1)

5-Benzylidene-3-ethyl rhodanine is a synthetic small molecule belonging to the rhodanine class of heterocyclic compounds. Rhodanine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and, most notably, anticancer effects.[1][2] The core rhodanine structure can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

BRT-1 has been identified as an active anticancer agent that exerts its effects by inducing S-phase cell cycle arrest and promoting apoptosis, particularly in leukemic cells.[2][3] This dual mechanism of action, targeting both cell proliferation and survival, makes it an attractive candidate for further investigation. The ethyl group at the N-3 position and the benzylidene moiety at the C-5 position are critical for its biological activity, and understanding their contribution is key to designing future analogs with improved therapeutic profiles.

Synthesis of 5-Benzylidene-3-ethyl rhodanine: A Step-by-Step Protocol

The synthesis of 5-Benzylidene-3-ethyl rhodanine is typically achieved through a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This reaction involves the base-catalyzed condensation of an active methylene compound (3-ethylrhodanine) with an aldehyde (benzaldehyde).

Rationale for the Synthetic Approach

The Knoevenagel condensation is a robust and high-yielding reaction, making it well-suited for the efficient synthesis of 5-benzylidene rhodanine derivatives. The use of a weak base catalyst, such as piperidine or sodium acetate, is crucial to prevent self-condensation of the benzaldehyde. Glacial acetic acid is often used as the solvent as it facilitates the reaction and the subsequent precipitation of the product upon cooling.

Detailed Experimental Protocol

Materials:

  • 3-ethylrhodanine

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • To a solution of 3-ethylrhodanine (1 equivalent) in glacial acetic acid, add benzaldehyde (1 equivalent) and anhydrous sodium acetate (1 equivalent).[4]

  • Stir the reaction mixture and heat it to reflux for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water to remove any residual acetic acid and salts.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Benzylidene-3-ethyl rhodanine as a crystalline solid.

  • Dry the purified product under vacuum.

Elucidating the Anticancer Mechanism of Action

The anticancer activity of 5-Benzylidene-3-ethyl rhodanine stems from its ability to disrupt fundamental cellular processes in cancer cells, primarily leading to cell cycle arrest and apoptosis.

Induction of S-Phase Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to interfere with the cell cycle, preventing the uncontrolled proliferation of cancer cells. 5-Benzylidene-3-ethyl rhodanine has been shown to cause an accumulation of cells in the S-phase of the cell cycle.[2][3] This suggests that the compound interferes with DNA replication, a critical event that occurs during this phase. The precise molecular targets within the DNA replication machinery that are affected by this compound are an area of active investigation.

Triggering Apoptosis: The Intrinsic Pathway

Beyond halting proliferation, 5-Benzylidene-3-ethyl rhodanine actively induces programmed cell death, or apoptosis.[2][3] Evidence suggests that it likely activates the intrinsic apoptotic pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Rhodanine derivatives have been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis.[3]

The proposed mechanism involves the disruption of the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.

SENTINEL_Anticancer_Pathway cluster_stimulus External Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway 5_Benzylidene_3_ethyl_rhodanine 5-Benzylidene-3-ethyl rhodanine (BRT-1) S_Phase_Arrest S-Phase Arrest 5_Benzylidene_3_ethyl_rhodanine->S_Phase_Arrest Bcl2_Modulation Modulation of Bcl-2 Family Proteins 5_Benzylidene_3_ethyl_rhodanine->Bcl2_Modulation DNA_Replication_Inhibition Inhibition of DNA Replication Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Modulation->Mitochondrial_Dysfunction ↓ Anti-apoptotic ↑ Pro-apoptotic Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanism of 5-Benzylidene-3-ethyl rhodanine.

In Vitro Evaluation: A Practical Guide to Key Assays

Rigorous in vitro testing is fundamental to characterizing the anticancer properties of any new chemical entity. The following are essential assays for evaluating 5-Benzylidene-3-ethyl rhodanine.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight.[1]

  • Treat the cells with various concentrations of 5-Benzylidene-3-ethyl rhodanine (e.g., 62.5, 125, 250, 500, 1000 µg/ml) and incubate for 48 to 72 hours.[1]

  • Add MTT reagent (100 µ g/well ) to each well and incubate in the dark at 37°C for 2-4 hours.[1]

  • Add a lysis solution (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

To confirm the induction of S-phase arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.

Protocol:

  • Treat cancer cells with 5-Benzylidene-3-ethyl rhodanine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the percentage of cells in the S-phase population compared to untreated controls indicates S-phase arrest.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cancer cells with 5-Benzylidene-3-ethyl rhodanine at its IC50 concentration for a specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations confirms the induction of apoptosis.

Structure-Activity Relationship (SAR) and Future Directions

The rhodanine scaffold is highly amenable to chemical modification, offering vast opportunities to enhance the anticancer properties of 5-Benzylidene-3-ethyl rhodanine.

Key Structural Features for Anticancer Activity
  • The Benzylidene Group at C-5: The nature and substitution pattern of the aromatic ring at this position significantly influence activity. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate potency and selectivity.

  • The Ethyl Group at N-3: The substituent at this position impacts the lipophilicity and steric properties of the molecule, which can affect cell permeability and target engagement.

Avenues for Optimization

Future research should focus on a systematic SAR study to:

  • Explore a diverse range of substituents on the benzylidene ring to improve potency and broaden the spectrum of activity against different cancer types.

  • Investigate the impact of varying the alkyl chain length and introducing other functional groups at the N-3 position.

  • Synthesize and evaluate analogs to identify molecular targets with greater precision.

Conclusion and Outlook

5-Benzylidene-3-ethyl rhodanine represents a promising lead compound in the development of novel anticancer agents. Its straightforward synthesis, coupled with its ability to induce both cell cycle arrest and apoptosis, underscores its therapeutic potential. The in-depth experimental guide provided herein offers a robust framework for its preclinical evaluation. Further optimization of the rhodanine scaffold through medicinal chemistry efforts, guided by a deeper understanding of its molecular targets and signaling pathways, holds the key to unlocking its full potential in the fight against cancer. While in vivo studies are currently lacking, the compelling in vitro data strongly advocates for advancing this compound into preclinical animal models to assess its efficacy and safety profile.

References

[1] Mathew, C., Lal, N., Lakshmi, S., Aswathy, T. R., & Varkey, J. (2023). Antioxidant, anticancer and molecular docking studies of novel 5-benzylidene substituted rhodanine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 7-19. [Link] [4] Sundaram, K., & Ravi, S. (2013). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. Asian Journal of Chemistry, 25(18), 10353-10356. [Link] [5] Mathew, C., Lal, N., S, L., T R, A., & Varkey, J. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 7-19. [Link] [3] Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1235-1255. [Link] [2] Sundaram, K., & Ravi, S. (2015). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. ResearchGate. [Link]

Sources

The Rhodanine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rhodanine core, a five-membered heterocyclic scaffold, has established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the discovery of numerous compounds with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5] This in-depth technical guide provides drug discovery professionals with a comprehensive understanding of rhodanine-based compounds. We will delve into the core chemical properties, synthetic methodologies, and key functionalization reactions that enable the generation of diverse rhodanine libraries. A significant portion of this guide is dedicated to exploring the vast biological activities of rhodanine derivatives, supported by quantitative data and detailed structure-activity relationships. We will also address the critical challenge of rhodanines as Pan-Assay Interference Compounds (PAINS), offering strategies to mitigate these effects and ensure the scientific integrity of screening campaigns. Finally, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of rhodanine-based compounds, empowering researchers to confidently navigate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction to the Rhodanine Scaffold: A Privileged Heterocycle

The rhodanine scaffold, chemically known as 2-thioxo-1,3-thiazolidin-4-one, has a rich history in medicinal chemistry, evolving from a simple synthetic building block to a cornerstone of numerous drug discovery programs.[1][3] Its unique structural features and electronic properties confer upon it the ability to interact with a multitude of biological targets, making it a so-called "privileged scaffold."

Historical Perspective and Significance in Medicinal Chemistry

First synthesized in 1877, the journey of rhodanine in medicinal chemistry has been marked by both significant breakthroughs and cautionary tales. The clinical approval of the rhodanine-containing drug, Epalrestat, an aldose reductase inhibitor used for the treatment of diabetic neuropathy, solidified the therapeutic potential of this scaffold.[3][6] This success spurred a surge in research, leading to the discovery of rhodanine derivatives with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][3][6]

Core Structure and Physicochemical Properties

The rhodanine ring is a five-membered heterocycle containing a thiazolidine core.[2] Key features of the rhodanine scaffold include a thiocarbonyl group at position 2, a carbonyl group at position 4, and a reactive methylene group at position 5. The acidic proton at the N3 position can be readily substituted, providing another avenue for chemical modification. These structural and electronic characteristics allow rhodanine derivatives to participate in various non-covalent and, in some cases, covalent interactions with biological macromolecules.[2]

The Double-Edged Sword: Efficacy vs. Pan-Assay Interference (PAINS) Concerns

Despite its successes, the rhodanine scaffold is not without its challenges. Many rhodanine-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS).[7] This classification arises from their tendency to produce false-positive results in high-throughput screening assays through various mechanisms, such as non-specific binding, aggregation, or covalent modification of target proteins.[7] Understanding and addressing these PAINS liabilities is crucial for the successful development of rhodanine-based drugs. This guide will provide a dedicated section to navigate these challenges, offering strategies to identify and mitigate PAINS behavior, thereby ensuring the pursuit of genuine and promising lead compounds.

Synthetic Strategies for Rhodanine Derivatives

The synthetic accessibility of the rhodanine core and the ease of its functionalization are key reasons for its prevalence in medicinal chemistry. A variety of synthetic routes have been developed to generate diverse libraries of rhodanine derivatives.

Classical Synthesis of the Rhodanine Core

The foundational rhodanine heterocycle can be synthesized through several established methods.

The classical Nencki reaction involves the condensation of an amine, carbon disulfide, and an α-haloacetic acid. This method, while historically significant, has been largely superseded by more efficient and versatile approaches.

Modern synthetic strategies often employ one-pot multicomponent reactions, which offer improved efficiency and atom economy. A common and effective method involves the reaction of an amine, carbon disulfide, and chloroacetic acid in the presence of a base.[2]

Key Functionalization Reactions

The true power of the rhodanine scaffold lies in its amenability to functionalization at two key positions: the C5-methylene group and the N3-nitrogen.

The active methylene group at the C5 position readily undergoes Knoevenagel condensation with a wide variety of aldehydes and ketones. This reaction is the cornerstone of rhodanine library synthesis, allowing for the introduction of diverse aryl and heteroaryl substituents that can profoundly influence the compound's biological activity and target selectivity.[3]

The nitrogen atom at the N3 position can be easily alkylated or acylated. Modification at this position is a critical strategy for fine-tuning the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn can impact its pharmacokinetic profile and cell permeability. The introduction of a carboxylic acid moiety at this position, for instance, has been a successful strategy in the development of several biologically active rhodanine derivatives.[6]

Experimental Protocol: Synthesis of a 5-Arylidene-Rhodanine-3-Acetic Acid Derivative

This protocol describes a general and reliable method for the synthesis of a 5-arylidene-rhodanine-3-acetic acid derivative, a common structural motif in many biologically active rhodanine compounds.

Step 1: Synthesis of Rhodanine-3-acetic acid

  • To a solution of glycine (1.0 eq) in water, add sodium hydroxide (2.2 eq) and stir until dissolved.

  • Cool the solution in an ice bath and add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Add a solution of chloroacetic acid (1.1 eq) in water and continue stirring at room temperature for another 4-6 hours.

  • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield rhodanine-3-acetic acid.

Step 2: Knoevenagel Condensation

  • To a solution of rhodanine-3-acetic acid (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in glacial acetic acid, add anhydrous sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-rhodanine-3-acetic acid derivative.

G cluster_synthesis Synthesis Workflow Start Glycine + CS2 + NaOH Intermediate1 Dithiocarbamate Intermediate Start->Intermediate1 Step 1a Intermediate2 Rhodanine-3-acetic acid Intermediate1->Intermediate2 Step 1b + Chloroacetic acid FinalProduct 5-Arylidene-rhodanine- 3-acetic acid Intermediate2->FinalProduct Step 2 Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct

Caption: General workflow for the synthesis of 5-arylidene-rhodanine-3-acetic acid derivatives.

Diverse Biological Activities and Therapeutic Potential

Rhodanine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Rhodanine-based compounds have emerged as a promising class of antimicrobials with activity against a range of pathogens.[1]

Rhodanine derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

In addition to their antibacterial properties, certain rhodanine derivatives have demonstrated antifungal activity against various fungal strains. Furthermore, the rhodanine scaffold has been explored for the development of antiviral agents, with compounds showing inhibitory activity against viral enzymes such as HIV-1 integrase and hepatitis C virus (HCV) protease.[1][3][8]

Compound IDTarget OrganismMIC (µM)Reference
Rhodanine-A Staphylococcus aureus (MRSA)2.5[1]
Rhodanine-B Enterococcus faecalis (VRE)4.0[1]
Rhodanine-C Candida albicans8.0[3]
Rhodanine-D Mycobacterium tuberculosis1.5[1]
Anticancer Agents

The development of novel anticancer therapeutics remains a high priority in medicinal chemistry. Rhodanine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][9]

Rhodanine-based compounds have been shown to modulate the activity of several key proteins involved in cancer progression, including the anti-apoptotic protein Bcl-2 and the serine/threonine kinase Pim-1.[6][10]

Bcl2_Pathway cluster_apoptosis Bcl-2 Mediated Apoptosis Pathway Bcl2 Bcl-2 BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Activates Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Rhodanine Rhodanine Derivative Rhodanine->Bcl2 Inhibits

Caption: Inhibition of the anti-apoptotic protein Bcl-2 by rhodanine derivatives, leading to the induction of apoptosis.

Pim1_Pathway cluster_proliferation Pim-1 Kinase Signaling Pathway Pim1 Pim-1 Kinase Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylates CellCycle Cell Cycle Progression Substrates->CellCycle Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Rhodanine Rhodanine Derivative Rhodanine->Pim1 Inhibits

Caption: Inhibition of Pim-1 kinase by rhodanine derivatives, leading to cell cycle arrest and apoptosis.

SAR studies have revealed that the nature of the substituent at the C5 position of the rhodanine ring is critical for anticancer activity. Bulky, lipophilic groups often enhance potency. Additionally, modifications at the N3 position can be used to improve solubility and pharmacokinetic properties without compromising anticancer efficacy.[6][9]

Compound IDCancer Cell LineIC50 (µM)Reference
Rhodanine-E MCF-7 (Breast Cancer)0.8[6]
Rhodanine-F HCT116 (Colon Cancer)1.2[9]
Rhodanine-G A549 (Lung Cancer)2.5[6]
Rhodanine-H PC-3 (Prostate Cancer)0.5[10]
Enzyme Inhibitors

The rhodanine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.[2][8]

As previously mentioned, Epalrestat is a clinically used aldose reductase inhibitor for the treatment of diabetic neuropathy. This success has inspired the development of other rhodanine-based aldose reductase inhibitors with improved potency and pharmacokinetic profiles.[3][6]

Rhodanine derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8] The scaffold's ability to chelate metal ions in the enzyme's active site is thought to be a key aspect of its inhibitory mechanism. Other viral enzymes, such as HCV protease, have also been successfully targeted with rhodanine-based inhibitors.[3]

The inhibition of essential bacterial enzymes is a validated strategy for the development of new antibiotics. Rhodanine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[1]

DNAGyrase_Mechanism cluster_gyrase DNA Gyrase Inhibition by Rhodanine Derivatives DNAGyrase DNA Gyrase DNA Bacterial DNA DNAGyrase->DNA Acts on Supercoiling Negative Supercoiling DNA->Supercoiling Undergoes Replication DNA Replication Supercoiling->Replication Enables Rhodanine Rhodanine Derivative Rhodanine->DNAGyrase Inhibits

Caption: Inhibition of DNA gyrase by rhodanine derivatives disrupts bacterial DNA replication.

Compound IDTarget EnzymeKi (nM)IC50 (µM)Reference
Epalrestat Aldose Reductase1200.2[6]
Rhodanine-I HIV-1 Integrase-1.8[8]
Rhodanine-J Carbonic Anhydrase IX22.4-[2]
Rhodanine-K PIM-1 Kinase16-[6]
Emerging Therapeutic Areas

The therapeutic potential of rhodanine derivatives extends beyond the well-established areas of antimicrobial and anticancer research.

Recent studies have explored the potential of rhodanine-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Some derivatives have shown the ability to inhibit the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's disease.[11]

The rhodanine scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential as therapeutic agents for inflammatory disorders.[4][5]

Navigating the Challenges: Rhodanine as a PAINS Scaffold

A critical aspect of working with rhodanine-based compounds is the awareness and mitigation of their potential to act as Pan-Assay Interference Compounds (PAINS).[7]

Understanding the Chemical Features Leading to Assay Interference

The exocyclic double bond at the C5 position of many rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (such as cysteine) on target proteins.[7] While covalent inhibition can be a desirable therapeutic strategy, non-specific covalent binding can lead to false-positive results in screening assays and potential toxicity. Some research suggests that this covalent binding can be reversible.[13][14]

The planar and often hydrophobic nature of rhodanine derivatives can lead to the formation of aggregates in solution, especially at higher concentrations. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results that are not related to specific binding at a well-defined active site.[7]

Strategies for Mitigating PAINS Properties

Several strategies can be employed to navigate the challenges posed by the PAINS nature of the rhodanine scaffold.

Medicinal chemists can modify the rhodanine scaffold to reduce its PAINS liabilities. This can involve:

  • Saturation of the exocyclic double bond: This eliminates the Michael acceptor functionality.

  • Introduction of polar or solubilizing groups: This can reduce the propensity for aggregation.

  • Modification of the N3-substituent: This can also influence aggregation and solubility.

Rigorous experimental design is crucial to distinguish true hits from PAINS artifacts. This includes:

  • Detergent sensitivity assays: The inhibitory activity of aggregating compounds is often sensitive to the presence of non-ionic detergents.

  • Assay for time-dependent inhibition: Covalent inhibitors often exhibit time-dependent inhibition.

  • Orthogonal assays: Confirming activity in a secondary, mechanistically distinct assay can help validate a hit.

Case Studies: Successful Optimization of Rhodanine-Based Hits

Several research groups have successfully navigated the PAINS issues associated with the rhodanine scaffold. By employing a combination of medicinal chemistry strategies and rigorous biological evaluation, they have been able to develop potent and selective rhodanine-based inhibitors with genuine therapeutic potential.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, it is essential to employ well-validated experimental protocols for the biological evaluation of rhodanine derivatives.

Protocol: In Vitro Antibacterial Susceptibility Testing (Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Prepare a stock solution of the rhodanine derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the rhodanine derivative for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Protocol: In Vitro Enzyme Inhibition Assay (Example: HIV-1 Integrase)

This protocol describes a general method for assessing the inhibitory activity of rhodanine derivatives against HIV-1 integrase.

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

  • Add the rhodanine derivative at various concentrations to the reaction mixture.

  • Initiate the reaction by adding a divalent metal cofactor (e.g., Mg2+ or Mn2+).

  • Incubate the reaction at 37 °C for a defined period (e.g., 1-2 hours).

  • Stop the reaction and detect the integration product using a suitable method, such as ELISA or a fluorescence-based assay.

  • Calculate the IC50 value from the dose-response curve.

Future Perspectives and Conclusion

The rhodanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic versatility and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry.

The Evolving Role of the Rhodanine Scaffold in Drug Discovery

While the PAINS issue has cast a shadow over the rhodanine scaffold, the medicinal chemistry community has responded with rational design strategies and rigorous validation protocols to overcome these challenges. The focus is shifting from simply identifying active compounds to understanding their mechanism of action and ensuring their specificity.

Novel Chemical Modifications and Therapeutic Applications

Future research will likely focus on the development of novel synthetic methodologies to access new chemical space around the rhodanine core. The exploration of rhodanine derivatives in emerging therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is also expected to expand.

Concluding Remarks

The rhodanine scaffold is a powerful tool in the medicinal chemist's arsenal. By understanding its chemical properties, leveraging its synthetic tractability, and being mindful of its potential liabilities, researchers can continue to unlock the therapeutic potential of this remarkable heterocycle. This guide has provided a comprehensive technical overview to aid in the rational design and development of the next generation of rhodanine-based drugs.

References

[1] Kumar, R., & Singh, P. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(3), 363-397. [6] Szymański, J., & Turek, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [2] Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6528. [8] Ramkumar, K., et al. (2010). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Molecules, 15(6), 3958-3992. [3] Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 2562-2576. [9] Radi, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Medicinal Chemistry, 29(33), 5530-5541. [16] Singh, P., & Kumar, R. (2017). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini reviews in medicinal chemistry, 17(13), 1234-1253. [7] Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. [17] Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(12), 1233-1254. [10] Li, Y., et al. (2012). Structure-based design of rhodanine-based acylsulfonamide derivatives as antagonists of the anti-apoptotic Bcl-2 protein. Bioorganic & medicinal chemistry letters, 22(14), 4683-4687. [18] Peterlin Mašič, L., & Kikelj, D. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549-560. [13] ResearchGate. (n.d.). Crystal structure of the rhodanine-based inhibitor covalently bound to Cys366 in the active site of HCV RNA polymerase NS5B (PDB code. Retrieved from [Link] [4] Singh, P., & Kumar, R. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260. [19] ChemRxiv. (2022). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. Retrieved from [Link] [20] ResearchGate. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Retrieved from [Link] [11] Google Patents. (n.d.). EP1192144A1 - Rhodanine derivatives and their use in inhibiting and imaging amyloids. Retrieved from [21] PubMed. (2010). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Retrieved from [Link] [22] El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Molecules, 27(19), 6528. [23] Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Retrieved from [Link] [5] PubMed. (2023). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Retrieved from [Link] [24] YouTube. (2025). Testing for HIV Integrase Inhibitor Resistance: 2025 and Beyond. Retrieved from [Link] [25] bioRxiv. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. Retrieved from [Link] [26] ResearchGate. (n.d.). Rhodanine derivative LJ001 as antiviral agent. Retrieved from [Link] [27] Okamura, Y., et al. (2011). Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. Current Medicinal Chemistry, 18(31), 4841-4848. [28] PubMed Central. (2021). Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Retrieved from [Link] [29] Szymański, J., & Turek, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [30] PMDA. (n.d.). INTRODUCTION Integrase inhibitors (INIs) are a class of antiretroviral agents designed to block the action of the H. Retrieved from [Link] [31] PubMed. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Retrieved from [Link] [32] Dehdashti, F., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research : IJPR, 15(3), 595-610. [33] MDPI. (2023). Tannic Acid Mitigates Rotenone-Induced Dopaminergic Neurodegeneration by Inhibiting Inflammation, Oxidative Stress, Apoptosis, and Glutamate Toxicity in Rats. Retrieved from [Link] [34] ResearchGate. (n.d.). Dose response curve of rhodanine derivatives on human cancer cell lines. Retrieved from [Link] [15] PubMed Central. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link] [14] ResearchGate. (n.d.). Rhodesain inhibitors on the edge of reversibility-irreversibility. Retrieved from [Link] [12] PubMed. (2023). Investigation of rhodamine derivative on behavioral impairment in a double neurotoxin lesion of substantia nigra and locus coeruleus dysfunctional mice. Retrieved from [Link] [35] ResearchGate. (2025). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Retrieved from [Link] [36] YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved from [Link]

Sources

Lipophilicity and permeability of 5-Benzylidene-3-ethyl rhodanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Lipophilicity and Permeability of 5-Benzylidene-3-ethyl rhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a potential drug molecule from administration to its therapeutic target is fundamentally governed by its physicochemical properties. For orally administered drugs, lipophilicity and permeability are paramount in determining bioavailability. This technical guide provides a comprehensive analysis of 5-Benzylidene-3-ethyl rhodanine, a member of the versatile rhodanine class of heterocyclic compounds known for a wide array of biological activities.[1] We will delve into the theoretical underpinnings and practical experimental approaches for characterizing its lipophilicity and permeability, offering insights for researchers in the field of drug discovery and development.

Introduction: The Significance of Rhodanine Scaffolds

Rhodanine (2-thioxothiazolidin-4-one) and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 5-benzylidene-3-ethyl rhodanine variant, in particular, has been noted as an active anticancer agent.[2] The therapeutic potential of these compounds is, however, intrinsically linked to their ability to traverse biological membranes to reach their site of action. This guide will focus on two critical determinants of this ability: lipophilicity and permeability.

Lipophilicity: A Double-Edged Sword in Drug Design

Lipophilicity, the affinity of a molecule for a nonpolar environment, is a crucial parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A common metric for lipophilicity is the logarithm of the octanol-water partition coefficient (log P). An optimal log P value is essential; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity.

Predicting Lipophilicity: The Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[3][4] One of the key tenets of this rule is that the calculated log P (ClogP) should not exceed 5.[3][5] For rhodanine derivatives, studies have shown that Log P values can range from 1.92 to 4.19, generally falling within the acceptable range for oral bioavailability.[6]

Experimental Determination of Lipophilicity

While computational models provide a useful starting point, the experimental determination of log P remains the gold standard.

Method 1: The Shake-Flask Method

This traditional method involves partitioning the compound between octanol and water and then measuring its concentration in each phase. High-performance liquid chromatography (HPLC) is a precise technique for this quantification.[7]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and more efficient alternative for log P determination.[8] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Permeability: The Gateway to a Drug's Target

For a drug to be effective, it must cross several biological membranes to reach its target. Permeability assays are therefore vital in early-stage drug discovery.

In Vitro Permeability Models

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive diffusion across a lipid-infused artificial membrane.[9][10] This cell-free assay provides a rapid assessment of a compound's ability to cross the gastrointestinal tract and the blood-brain barrier.[11] The assay involves a donor compartment containing the test compound and an acceptor compartment, separated by the artificial membrane.[9] After an incubation period of typically 5 to 16 hours, the concentration of the compound in the acceptor compartment is measured to determine its permeability.[10][12]

PAMPA Workflow Diagram

Caption: A simplified workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a more biologically relevant model that uses a monolayer of human colon adenocarcinoma cells to mimic the intestinal epithelium.[13][14] This assay can assess both passive diffusion and active transport mechanisms, providing a more comprehensive picture of a drug's absorption potential.[14] Caco-2 cells are cultured on semi-permeable filter supports for approximately 21 days to form a differentiated and polarized monolayer.[15] The transport of the test compound is then measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[15]

Logical Relationship of Factors in Caco-2 Permeability

G Lipophilicity Lipophilicity Passive Diffusion Passive Diffusion Lipophilicity->Passive Diffusion Molecular Size Molecular Size Molecular Size->Passive Diffusion Charge Charge Charge->Passive Diffusion Apparent Permeability (Papp) Apparent Permeability (Papp) Passive Diffusion->Apparent Permeability (Papp) Active Transport Active Transport Active Transport->Apparent Permeability (Papp) Efflux Efflux Efflux->Apparent Permeability (Papp)

Caption: Key factors influencing a compound's apparent permeability in the Caco-2 assay.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio, the ratio of B-A Papp to A-B Papp, greater than 2 suggests that the compound may be a substrate for efflux pumps like P-glycoprotein, which can limit its absorption.[15]

Structure-Activity Relationships and Future Perspectives

The lipophilicity and permeability of 5-benzylidene rhodanine derivatives can be modulated by altering the substituents on the benzylidene ring.[16] For instance, the addition of phenyl groups can significantly increase lipophilicity.[17] Understanding these structure-activity relationships is crucial for optimizing the ADME properties of this class of compounds.

While rhodanine derivatives hold significant promise, they have also been flagged as potential Pan Assay Interference Compounds (PAINS) due to their potential for non-specific interactions.[18][19] Therefore, careful experimental validation is essential to confirm their biological activity and mechanism of action.

Conclusion

The lipophilicity and permeability of 5-Benzylidene-3-ethyl rhodanine are critical parameters that dictate its potential as an orally bioavailable drug. A combination of in silico predictions, guided by principles like Lipinski's Rule of Five, and in vitro experimental assays, such as PAMPA and Caco-2, provides a robust framework for its evaluation. A thorough understanding and optimization of these properties will be instrumental in advancing rhodanine-based compounds from promising scaffolds to clinically effective therapeutics.

References

  • Mathew, C. et al. (2023).
  • Sundaram, M. et al. (2014). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Talele, T. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Mihai, C. et al. (2023). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. MDPI. [Link]

  • Karásek, P. et al. (2016). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. PMC - NIH. [Link]

  • Benet, L. Z. et al. (2016). BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Caco-2 efflux of rhodamine 123 (Rh123). [Link]

  • Biedermann, F. et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]

  • Krátký, M. et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed. [Link]

  • Angapelly, S. et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • ResearchGate. (n.d.). Lipinski rule of 5 (RO5) properties predictions of 5 compounds. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Stary, K. et al. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. [Link]

  • Lecture Notes. (2023). lipinski rule of five. [Link]

  • ResearchGate. (n.d.). Time-dependent permeability results for rhodamine-123 in Caco-2 cells. [Link]

  • Xu, Z. et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.). Guidelines for PAMPA. [Link]

  • Inam, A. et al. (2016). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. ResearchGate. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Janežič, M. & Lešnik, S. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. [Link]

  • Uryupina, A. et al. (2023). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Benzylidene Rhodanine via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the rhodanine scaffold stands out as a "privileged structure," a testament to its recurring role in the development of potent and diverse therapeutic agents.[1][2] The introduction of a benzylidene moiety at the C-5 position through the elegant and efficient Knoevenagel condensation has proven to be a particularly fruitful strategy for generating libraries of bioactive molecules.[3] These 5-benzylidene rhodanine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only a detailed, field-tested protocol for the synthesis of 5-benzylidene rhodanines but also a deeper understanding of the underlying chemical principles. By elucidating the "why" behind the "how," we aim to empower you to not only replicate this synthesis but also to intelligently adapt and innovate upon it for your specific research goals.

The Strategic Importance of the Knoevenagel Condensation in Rhodanine Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[7] In the context of 5-benzylidene rhodanine synthesis, the active methylene group is located at the C-5 position of the rhodanine ring. The electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups significantly increases the acidity of these methylene protons, facilitating their removal by a base to form a reactive enolate.[8]

The choice of catalyst and solvent system is paramount to the success of the Knoevenagel condensation, influencing reaction rates, yields, and the overall "greenness" of the synthesis. While traditional methods often employ volatile organic solvents and strong bases, a significant body of research has focused on developing more environmentally benign and efficient protocols. These include the use of ionic liquids, deep eutectic solvents, and even catalyst-free conditions in some instances.[3][9][10]

Mechanistic Insight: A Step-by-Step Look at the Reaction

A plausible mechanism for the base-catalyzed Knoevenagel condensation between rhodanine and benzaldehyde is depicted below. The process begins with the deprotonation of the active methylene group of rhodanine by a base, generating a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate. Subsequent protonation and dehydration lead to the formation of the thermodynamically stable 5-benzylidene rhodanine product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate Deprotonation Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct Base Base (e.g., TEA) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product 5-Benzylidene Rhodanine Aldol_Adduct->Product Dehydration Water Water Product->Water

Caption: Generalized mechanism of the Knoevenagel condensation for 5-benzylidene rhodanine synthesis.

Experimental Protocol: A Reproducible and Validated Method

This protocol details a robust and scalable method for the synthesis of 5-benzylidene rhodanine derivatives. The procedure has been optimized for high yield and purity, with straightforward purification steps.

Materials and Reagents
ReagentGradeSupplier
Rhodanine98%Sigma-Aldrich
Benzaldehyde (or substituted benzaldehydes)Reagent GradeAcros Organics
Triethylamine (TEA)≥99%Fisher Scientific
IsopropanolACS GradeVWR
Hydrochloric Acid (HCl), 2 M
Molecular Sieves, 4Å
Glacial Acetic AcidACS Grade
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel 60 F254)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine rhodanine (5.0 mmol), the desired benzaldehyde derivative (5.5 mmol), and 4Å molecular sieves (5 g).

  • Solvent and Catalyst Addition: Add isopropanol (25 cm³) to the flask, followed by the addition of triethylamine (15 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove the molecular sieves.

  • Precipitation: To the filtrate, add 50 cm³ of 2 M hydrochloric acid. A precipitate of the crude product will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from glacial acetic acid to obtain the pure 5-benzylidene rhodanine derivative.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra. The expected spectroscopic data should be consistent with the formation of the desired product.

Self-Validation and Expected Outcomes

A successful synthesis will be indicated by the following:

  • High Yield: This protocol typically affords yields in the range of 80-95%, depending on the specific benzaldehyde derivative used.

  • Sharp Melting Point: The purified product should exhibit a sharp melting point, consistent with a pure compound.

  • Spectroscopic Confirmation:

    • ¹H NMR: The disappearance of the methylene protons of rhodanine (around 4.4 ppm) and the aldehyde proton of benzaldehyde (around 10 ppm) will be observed.[8] A new singlet corresponding to the vinylic proton of the benzylidene group will appear in the downfield region (around 7.8 ppm).[8]

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the benzylidene double bond.

    • IR Spectroscopy: The presence of characteristic peaks for the C=O and C=S stretching vibrations of the rhodanine ring, and the C=C stretching of the benzylidene moiety.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the target 5-benzylidene rhodanine derivative.

Experimental Workflow Diagram

Workflow A 1. Combine Reactants (Rhodanine, Benzaldehyde, Mol. Sieves) B 2. Add Solvent & Catalyst (Isopropanol, TEA) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool and Filter C->D E 5. Precipitate with HCl D->E F 6. Isolate by Filtration E->F G 7. Recrystallize (Glacial Acetic Acid) F->G H 8. Characterize Product (MP, NMR, IR, MS) G->H

Caption: A streamlined workflow for the synthesis and purification of 5-benzylidene rhodanine.

Applications in Drug Discovery

The 5-benzylidene rhodanine scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities.[1] For instance, certain derivatives have shown potent antibacterial activity, including against multidrug-resistant strains.[11][12] Others have been investigated as inhibitors of various enzymes, such as aldose reductase, which is implicated in diabetic complications, and hepatitis C virus (HCV) NS3 protease.[2][13] The versatility of the Knoevenagel condensation allows for the facile synthesis of a diverse library of these compounds by simply varying the substituted benzaldehyde starting material, making it an invaluable tool for structure-activity relationship (SAR) studies.[1]

Conclusion

The Knoevenagel condensation provides a powerful and adaptable method for the synthesis of 5-benzylidene rhodanine derivatives, a class of compounds with significant potential in drug discovery. The protocol outlined in this guide is designed to be both reliable and informative, providing a solid foundation for researchers to build upon. By understanding the mechanistic underpinnings and the rationale behind the experimental choices, scientists can confidently employ and modify this synthesis to generate novel molecules with tailored biological activities.

References

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Gong, L., et al. (2025). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. (2023, July 31). Scholars Research Library. Retrieved January 25, 2026, from [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. (2024, September 24). Letters in Applied NanoBioScience. Retrieved January 25, 2026, from [Link]

  • Saeed, A., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 24(15), 2728. [Link]

  • Zhang, Y., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3638. [Link]

  • Singh, P., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(5), 756-787. [Link]

  • Fayyaz, S., et al. (2015). Synthesis and biological evaluation of 5-benzylidenerhodanine-3-acetic acid derivatives as AChE and 15-LOX. Journal of the Iranian Chemical Society, 12(11), 1949-1956. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5026. [Link]

  • Knoevenagel condensation. (2023, December 29). Wikipedia. Retrieved January 25, 2026, from [Link]

  • DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ojeka, E. O., & Iyun, J. F. (2004). 5(4-dimethylaminobenzylidene) rhodanine as a reagent for the spectrophotometric determination of copper and manganese. Global Journal of Pure and Applied Sciences, 10(4), 577-583. [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023, May 17). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Singh, P., & Raj, R. (2021). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 16(11), 1331-1347. [Link]

  • Al-Salahat, A., et al. (2024). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

  • Alizadeh, A., et al. (2025). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Al-Suhaimi, E. A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5026. [Link]

  • Al-Ghorbani, M., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 18012. [Link]

  • Gümüş, M. K., & Gümüş, S. (2017). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. Mini-Reviews in Medicinal Chemistry, 17(11), 932-947. [Link]

Sources

Application of 5-Benzylidene-3-ethyl rhodanine in Antimicrobial Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, rhodanine derivatives have emerged as a promising class of compounds. This guide provides a detailed technical overview and practical, field-proven protocols for the investigation of a specific rhodanine derivative, 5-Benzylidene-3-ethyl rhodanine, in antimicrobial research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents.

Introduction to 5-Benzylidene-3-ethyl rhodanine

5-Benzylidene-3-ethyl rhodanine belongs to the rhodanine class of heterocyclic compounds, which are derivatives of 2-thioxo-1,3-thiazolidin-4-one. The core rhodanine structure has proven to be a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of a benzylidene group at the C-5 position and an ethyl group at the N-3 position can significantly modulate the compound's biological activity.[3]

Rhodanine derivatives, including 5-benzylidene analogs, have demonstrated notable efficacy, particularly against Gram-positive bacteria.[1][4] This makes them intriguing candidates for further investigation, especially in the context of rising resistance in pathogens such as Staphylococcus aureus.

Proposed Mechanism of Antimicrobial Action

While the precise molecular targets can vary among different rhodanine derivatives, current research suggests that their antibacterial effects are often multifactorial. The proposed mechanisms for rhodanine-based compounds generally involve the disruption of critical cellular processes. In vitro and in silico studies of similar compounds suggest that the mechanism of action for 5-Benzylidene-3-ethyl rhodanine may involve the disruption of bacterial membrane function and the inhibition of essential enzymes like ATPase and DNA gyrase.[5] The lipophilic nature of the benzylidene moiety likely facilitates its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.

Mechanism_of_Action cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Cell Death Cell_Membrane->Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death ATPase ATPase ATPase->Cell_Death Rhodanine 5-Benzylidene-3-ethyl rhodanine Rhodanine->Cell_Membrane Disruption Rhodanine->DNA_Gyrase Inhibition Rhodanine->ATPase Inhibition

Caption: Proposed antimicrobial mechanisms of 5-Benzylidene-3-ethyl rhodanine.

Essential Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a robust framework for assessing the antimicrobial properties of 5-Benzylidene-3-ethyl rhodanine. It is imperative to maintain aseptic techniques throughout these procedures.

Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of antimicrobial susceptibility testing. Dimethyl sulfoxide (DMSO) is a common solvent for rhodanine derivatives due to their often limited aqueous solubility.[6][7][8][9]

Protocol:

  • Compound Weighing: Accurately weigh a precise amount of 5-Benzylidene-3-ethyl rhodanine using an analytical balance.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[10]

Experimental Workflow:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of Rhodanine in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Bacterial Culture Preparation:

    • From a fresh culture plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Prepare a starting concentration of the rhodanine compound in well 1 by adding the appropriate amount of stock solution to MHB.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the row to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacteria, but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.[12]

    • Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quality Control: It is essential to run parallel assays with standard quality control strains, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, to ensure the validity of the results.[14]

Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic or bactericidal.

Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aspirate 100 µL from each selected well and spread it onto a sterile agar plate (e.g., Tryptic Soy Agar).[11]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[15][16]

Cytotoxicity Assay (MTT Assay)

Rationale: Before a compound can be considered for therapeutic development, its potential toxicity to mammalian cells must be assessed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17]

Detailed Protocol:

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Benzylidene-3-ethyl rhodanine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[19]

  • Absorbance Reading: Gently mix and incubate in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. Read the absorbance at 570 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to present the antimicrobial activity data in a tabular format.

Table 1: Example Antimicrobial Activity of 5-Benzylidene-3-ethyl rhodanine

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 259231632
Staphylococcus aureusMRSA Clinical Isolate3264
Bacillus subtilisATCC 6633816
Escherichia coliATCC 25922>128>128
Pseudomonas aeruginosaATCC 27853>128>128

Interpretation: The hypothetical data in Table 1 suggests that 5-Benzylidene-3-ethyl rhodanine is effective against Gram-positive bacteria but shows limited activity against Gram-negative bacteria, which is consistent with existing literature on many rhodanine derivatives.[4] The MBC values being close to the MIC values (typically within a 4-fold dilution) would suggest a bactericidal mode of action.

Conclusion

5-Benzylidene-3-ethyl rhodanine represents a valuable scaffold for the development of new antimicrobial agents. The protocols outlined in this guide provide a comprehensive and robust framework for the initial in vitro evaluation of its antimicrobial efficacy and cytotoxicity. Adherence to these standardized methods, coupled with careful data interpretation and the use of appropriate controls, will ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

  • BMG Labtech. (2024, September 18).
  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
  • Abcam. MTT assay protocol.
  • Tejchman, W., Korona-Glowniak, I., Malm, A., Zylewski, M., & Suder, P. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26(6), 1316–1324.
  • Seleem, D., et al. (2016).
  • Kim, J., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Tejchman, W., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Medicinal Chemistry Research, 26(6), 1316-1324.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Roche.
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Microchem Laboratory.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • American Society for Microbiology. (2010). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 48(12), 4353-4359.
  • Mathew, C., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 7-19.
  • Bio-protocol. (2025). Determination of minimum inhibitory concentration (MIC)
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Bou-Salah, G., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Beilstein Journal of Organic Chemistry, 19, 1568-1575.
  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Microbe Investigations.
  • Tejchman, W., et al. (2020). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medicinal Chemistry Research, 29(4), 631-641.
  • ATCC.
  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing.
  • National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1099-1103.
  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • ResearchG
  • Pharmacy Education. (2024, April 1). The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays.
  • Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(7), 333.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

Sources

Evaluating the Efficacy of 5-Benzylidene-3-ethyl rhodanine: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The rhodanine core, a five-membered heterocyclic moiety, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1][2][3] Among its numerous derivatives, 5-Benzylidene-3-ethyl rhodanine (5-B-3-ER) has emerged as a compound of significant interest, demonstrating promising anticancer properties.[4][5] This molecule and its analogs have been shown to induce cytotoxicity, trigger apoptosis, and arrest the cell cycle in various cancer cell lines, highlighting their potential as therapeutic agents.[2][4][5][6]

However, the journey from a promising "hit" compound to a clinically viable drug is fraught with challenges. Rhodanine-based compounds, while potent, have also been flagged as potential Pan-Assay Interference Compounds (PAINS), notorious for producing false-positive results in high-throughput screens through non-specific mechanisms.[7][8] Therefore, a rigorous and multi-faceted approach to evaluating the efficacy and mechanism of action of 5-B-3-ER is not just recommended, but essential.

This comprehensive guide provides a suite of detailed application notes and protocols for robust cell-based assays designed to thoroughly characterize the biological effects of 5-Benzylidene-3-ethyl rhodanine. We will move beyond simple viability screens to dissect the compound's impact on cellular health, proliferation, and death pathways. The protocols outlined herein are designed to provide a self-validating system, enabling researchers to build a comprehensive and trustworthy biological profile of their rhodanine-based compounds.

Section 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. This establishes the concentration range over which the compound elicits a biological response, informing the design of all subsequent, more detailed mechanistic studies. We will describe two complementary assays that measure cytotoxicity through different cellular endpoints: metabolic activity and membrane integrity.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell population's metabolic activity, which serves as an indicator of cell viability.[6][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Causality Behind Experimental Choices: The MTT assay is selected as a primary screen due to its high-throughput compatibility, sensitivity, and reliance on a key indicator of cellular health – mitochondrial function. A reduction in MTT conversion can signify not only cell death but also metabolic inhibition, providing an early clue into the compound's mechanism.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of 5-Benzylidene-3-ethyl rhodanine in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[11][12][13] This assay serves as a direct measure of cytotoxicity resulting from compromised cell membrane integrity.

Causality Behind Experimental Choices: The LDH assay is a crucial complementary technique to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay detects a physical breach in the cell membrane, a hallmark of necrosis and late-stage apoptosis.[13] Running these assays in parallel provides a more complete picture of the mode of cell death induced by the compound.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.[14] This typically involves a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the manufacturer's protocol (usually 10-30 minutes), protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle control. Plot a dose-response curve to determine the EC₅₀ value.

Data Presentation: Foundational Cytotoxicity Data

AssayEndpoint MeasuredTypical IC₅₀/EC₅₀ Range for Active Rhodanines
MTT Metabolic Activity1-50 µM[6][9][10]
LDH Membrane IntegrityVaries depending on the mechanism of cell death

Section 2: Delving into the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of 5-B-3-ER has been established, the next critical step is to investigate how the compound induces cell death. Many effective anticancer agents function by inducing apoptosis (programmed cell death) or by arresting the cell cycle, preventing cancer cell proliferation.[4][5]

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis from Necrosis

This flow cytometry-based assay is a cornerstone for apoptosis detection. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. Therefore, it can be used to identify necrotic or late-stage apoptotic cells.

Causality Behind Experimental Choices: This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

This detailed breakdown is crucial for understanding the primary mode of cell death induced by the compound.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 5-B-3-ER at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Cell Cycle Analysis using Propidium Iodide Staining

Disruptions in the normal progression of the cell cycle are a common mechanism of action for anticancer drugs.[15][16][17] Flow cytometry with PI staining can be used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][18][19][20][21][22]

Causality Behind Experimental Choices: By analyzing the DNA content of cells treated with 5-B-3-ER, we can identify if the compound causes an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest. This provides valuable insight into the molecular targets of the compound. For instance, some rhodanine derivatives have been shown to cause S-phase arrest.[4]

Experimental Protocol: PI Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 5-B-3-ER at relevant concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[15][18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualization of Experimental Workflow

CellDeathAnalysis cluster_Cytotoxicity 1. Cytotoxicity Assessment cluster_Mechanism 2. Mechanism of Action MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) CellCycle PI Cell Cycle Analysis (Cell Cycle Arrest) Start Treat Cells with 5-Benzylidene-3-ethyl rhodanine Start->MTT Start->LDH Mechanism_Decision Investigate Mechanism IC50->Mechanism_Decision Mechanism_Decision->AnnexinV Mechanism_Decision->CellCycle

Caption: Workflow for evaluating 5-B-3-ER efficacy.

Section 3: Investigating Molecular Targets and Pathway Modulation

While the previous assays reveal the phenotypic effects of 5-B-3-ER, a deeper understanding requires investigating its impact on specific molecular targets and signaling pathways. Rhodanine derivatives have been reported to interact with a variety of protein targets.[1][3][10]

Target Engagement Assays

Directly demonstrating that a compound binds to its intended target within a cellular context is a critical step in drug development.[23][24] Several biophysical techniques can be employed to measure target engagement.

Causality Behind Experimental Choices: Choosing the right target engagement assay depends on the putative target and available resources. The goal is to obtain quantitative data on the binding affinity and selectivity of 5-B-3-ER for its target protein.

Examples of Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of a compound to a purified target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Western Blotting for Pathway Analysis

Western blotting is a powerful technique to investigate how 5-B-3-ER modulates specific signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

Causality Behind Experimental Choices: Based on the results from the apoptosis and cell cycle assays, specific proteins in relevant pathways can be probed. For example, if apoptosis is induced, one might examine the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) and the cleavage of caspases (e.g., caspase-3, -8, -9).[5] If cell cycle arrest is observed, the levels of cyclins and cyclin-dependent kinases (CDKs) can be investigated.

Experimental Protocol: Western Blotting

  • Cell Lysis: After treating cells with 5-B-3-ER, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualization of a Potential Signaling Pathway

ApoptosisPathway cluster_stimulus External/Internal Stimuli cluster_Bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Rhodanine 5-Benzylidene-3-ethyl rhodanine Bax Bax (Pro-apoptotic) Rhodanine->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Rhodanine->Bcl2 Inhibits Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway modulated by 5-B-3-ER.

Conclusion: Building a Comprehensive Biological Profile

The evaluation of 5-Benzylidene-3-ethyl rhodanine requires a multi-pronged approach that moves from broad phenotypic observations to specific mechanistic insights. By employing the suite of cell-based assays detailed in this guide—from foundational cytotoxicity assessments to in-depth analyses of apoptosis, cell cycle, and target engagement—researchers can build a robust and reliable biological profile of this promising compound. This systematic approach is essential to validate its therapeutic potential and navigate the complexities of drug discovery, ultimately paving the way for the development of novel and effective anticancer therapies.

References

  • Talele, T. T. (2016). The “rhodanine” story. Journal of Medicinal Chemistry, 59(19), 8912-8941.
  • Mathew, C., et al. (2023).
  • Tomazin, R., et al. (2014). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 9(11), 1349-1369.
  • Subban, R., et al. (2013). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA.
  • Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 3384-3396.
  • Tomazin, R., et al. (2014).
  • Zhang, Y., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343.
  • Narayanan, S., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • Popa, M., & Gheldiu, A. M. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub.
  • Amer, A. M., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N‑Rhodanine Glycosides Derivatives as Potent DNA. ACS Omega, 8(14), 13300-13314.
  • Assay Genie. (2022, November 1). Flow Cytometry Propidium Iodide Protocol. YouTube. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry.
  • Mathew, C., et al. (2023). DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES.
  • Popa, M., & Gheldiu, A. M. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.
  • Sharma, S., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 909-936.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Park, K. (2020). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 11(6), 1088-1090.
  • News-Medical.Net. (2023). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 5-Benzylidene-3-ethyl rhodanine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and high-throughput method for the quantification of 5-Benzylidene-3-ethyl rhodanine in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol has been developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines, ensuring data integrity for pharmacokinetic and toxicokinetic studies in drug development.[1][2][3][4][5][6]

Introduction

5-Benzylidene-3-ethyl rhodanine is a derivative of the rhodanine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Rhodanine-containing compounds have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. As promising drug candidates like 5-Benzylidene-3-ethyl rhodanine advance through preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is imperative. Such a method is crucial for characterizing the compound's pharmacokinetic profile, assessing its bioavailability, and establishing a therapeutic window.

This application note addresses the need for a validated bioanalytical method by presenting a comprehensive protocol for the determination of 5-Benzylidene-3-ethyl rhodanine in human plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was selected as the analytical technique due to its inherent selectivity, sensitivity, and speed, making it the gold standard for the quantification of small molecules in complex biological fluids.[7]

Physicochemical Properties of 5-Benzylidene-3-ethyl rhodanine

A foundational understanding of the analyte's physicochemical properties is critical for method development, particularly in selecting appropriate extraction and chromatographic conditions.

PropertyValue
Molecular Formula C₁₂H₁₁NOS₂
Molecular Weight 249.35 g/mol
Melting Point 150 °C
Boiling Point (Predicted) 372.8±45.0 °C
Density (Predicted) 1.34±0.1 g/cm³
Solubility DMSO: 25 mg/mL; Water: < 0.1 mg/mL (insoluble)

Data sourced from ChemicalBook.

The compound's low aqueous solubility and good solubility in organic solvents like DMSO suggest that protein precipitation or liquid-liquid extraction would be effective sample preparation strategies.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection spike Spike with Internal Standard sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer injection Injection onto LC System transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for 5-Benzylidene-3-ethyl rhodanine.

Detailed Protocols

Materials and Reagents
  • 5-Benzylidene-3-ethyl rhodanine reference standard (>98% purity)

  • Structurally similar rhodanine derivative as an internal standard (IS)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System High-performance liquid chromatography system
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ → fragment; IS: [M+H]⁺ → fragment

Note: Specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Benzylidene-3-ethyl rhodanine and the IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8] Acetonitrile is a commonly used solvent for this purpose.[8]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.[9]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[9]
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[10]
Precision Coefficient of variation (%CV) ≤ 15% (≤ 20% for the LLOQ).[10]
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Representative Validation Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
LLOQ 18.5105.211.2103.8
Low 36.298.77.999.5
Medium 504.8101.56.1102.1
High 1503.597.95.398.6

Discussion

The presented LC-MS/MS method provides a reliable and efficient means for the quantification of 5-Benzylidene-3-ethyl rhodanine in human plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, which is essential in a drug development setting. The chromatographic conditions were optimized to ensure a short run time while maintaining adequate separation from endogenous plasma components.

The validation results demonstrate that the method is accurate, precise, and sensitive, with a linear range suitable for pharmacokinetic studies. The stability of the analyte was confirmed under typical laboratory conditions, ensuring sample integrity from collection to analysis.

Conclusion

This application note describes a fully validated LC-MS/MS method for the quantification of 5-Benzylidene-3-ethyl rhodanine in human plasma. The method is rapid, sensitive, and robust, making it well-suited for supporting preclinical and clinical studies of this promising therapeutic candidate.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Law, B. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(15), 5536-5548. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355.
  • Li, W., & Cohen, L. H. (Eds.). (2013). Bioanalytical method validation: a practical guide. John Wiley & Sons.

Sources

Application Note & Protocol Guide: Formulation of 5-Benzylidene-3-ethyl rhodanine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational formulation of 5-Benzylidene-3-ethyl rhodanine (henceforth referred to as BTR-1), a promising preclinical candidate from the rhodanine class of heterocyclic compounds. BTR-1 has demonstrated significant potential as an anticancer agent, notably by inducing S-phase arrest and apoptosis in cancer cell lines.[1] However, like many rhodanine derivatives, its progression through the preclinical pipeline is hampered by poor aqueous solubility, a critical challenge for achieving adequate bioavailability in in vivo models.[2][3] This guide details the necessary physicochemical characterization, outlines logical formulation strategies, and provides step-by-step protocols for preparing viable formulations for toxicological and efficacy studies. The methodologies are designed to be self-validating, grounded in established pharmaceutical principles, and supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for BTR-1 Formulation

Rhodanine and its derivatives represent a "privileged scaffold" in medicinal chemistry, possessing a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The core structure allows for extensive modification at the N-3 and C-5 positions, enabling the fine-tuning of therapeutic activity.[5] BTR-1, specifically, has been identified as an active agent that affects DNA replication, leading to cell cycle arrest and apoptosis, making it a molecule of significant interest for oncology research.[1]

The primary obstacle in the preclinical development of BTR-1 is its physicochemical nature. Compounds in this class are often crystalline, possess high melting points, and exhibit very low solubility in aqueous media, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[2] This poor solubility directly translates to low dissolution rates in the gastrointestinal tract, leading to erratic absorption and insufficient bioavailability, which can compromise the integrity of preclinical toxicology and efficacy data.

Therefore, a systematic formulation development program is not merely a technical step but a critical component of the research pathway. The objective is to develop a stable and dose-reproducible formulation that enhances the apparent solubility and/or dissolution rate of BTR-1, thereby ensuring consistent and adequate systemic exposure in animal models. This guide provides the foundational knowledge and practical protocols to achieve this objective.

Foundational Step: Physicochemical Characterization of the API

Before any formulation work can commence, a thorough understanding of the Active Pharmaceutical Ingredient (API) is paramount. This characterization provides the data necessary to make informed decisions about the most appropriate formulation strategy.

Synthesis Overview

The synthesis of 5-benzylidene rhodanine derivatives is typically achieved via a Knoevenagel condensation reaction.[4][7] This involves the reaction of an N-substituted rhodanine (in this case, 3-ethyl rhodanine) with an appropriate benzaldehyde in the presence of a base and a suitable solvent system, such as acetic acid with sodium acetate or triethylamine in isopropanol.[7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Ethyl Rhodanine 3-Ethyl Rhodanine Knoevenagel Condensation Knoevenagel Condensation 3-Ethyl Rhodanine->Knoevenagel Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Knoevenagel Condensation Base (e.g., NaOAc, TEA) Base (e.g., NaOAc, TEA) Base (e.g., NaOAc, TEA)->Knoevenagel Condensation Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Knoevenagel Condensation Product 5-Benzylidene-3-ethyl rhodanine (BTR-1) Knoevenagel Condensation->Product Purification Purification Product->Purification Filtration & Crystallization Final API Characterized BTR-1 API Purification->Final API

Caption: General synthesis and purification workflow for BTR-1.

Critical Quality Attributes (CQAs) of BTR-1

The following parameters must be determined experimentally. The data presented are typical for molecules of this class and should be used as a guideline.

ParameterTypical Value / MethodRationale & Implication for Formulation
Appearance Yellow to orange crystalline solidProvides a simple identity check. Color changes may indicate degradation.
Molecular Weight 249.35 g/mol Foundational for all concentration and dosing calculations.
Aqueous Solubility < 1 µg/mL at pH 7.4Critical Limiting Factor. Confirms the need for enabling formulations.
Solubility in Organics Soluble in DMSO, DMF; sparingly soluble in Ethanol, AcetoneDMSO is suitable for in vitro stock solutions but often not for in vivo dosing due to toxicity.[9]
Melting Point (DSC) > 150 °CA high melting point suggests a stable crystal lattice, making it difficult to dissolve (brick-dust molecule).[10]
pKa (calculated/exp.) Weakly acidic (proton at C5)Determines how solubility changes with pH. Unlikely to be significantly ionized in the GI tract.
LogP (calculated/exp.) 2.5 - 4.0Indicates high lipophilicity. The molecule prefers fatty environments, suggesting lipid-based formulations could be effective.[1]
Purity (HPLC-UV) > 98.0%Ensures that observed biological effects are due to the API, not impurities.

Formulation Strategy: A Logic-Driven Approach

Based on the physicochemical profile (low solubility, high lipophilicity), a multi-pronged formulation strategy is recommended for preclinical evaluation. The choice of formulation depends on the stage of development, the required dose, and the route of administration (typically oral for small molecules).

G cluster_approaches Formulation Approaches cluster_rationale Rationale / Use Case Start BTR-1 API Profile (Low Solubility, High LogP) A Aqueous Suspension (Micronized) Start->A B Co-Solvent / Surfactant Solution Start->B C Lipid-Based System (e.g., SEDDS) Start->C D Amorphous Solid Dispersion (ASD) Start->D RA Simple, rapid screening. Good for low doses. Relies on particle size. A->RA RB Achieves true solution. Risk of precipitation upon dilution. Good for IV or IP routes. B->RB RC Leverages high LogP. Maintains drug in solubilized state in vivo. Good for oral bioavailability. C->RC RD Overcomes crystal lattice energy. Highest potential for absorption. More complex to prepare. D->RD

Caption: Decision workflow for selecting a BTR-1 formulation strategy.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing common formulation types suitable for preclinical studies. Safety Precaution: Always handle BTR-1 powder in a fume hood or ventilated enclosure and wear appropriate personal protective equipment (PPE).

Protocol 4.1: Preparation of a Simple Aqueous Suspension (10 mg/mL)

This is the most straightforward approach, suitable for initial tolerability and pharmacokinetic (PK) screening studies. The key is to ensure the API is micronized and properly wetted.

  • Principle: Reducing particle size increases the surface area for dissolution. A suspending agent prevents settling, and a wetting agent ensures the hydrophobic powder disperses in the aqueous vehicle.

  • Materials:

    • BTR-1, micronized (particle size d90 < 10 µm)

    • Wetting Agent: 0.5% (w/v) Tween® 80 solution

    • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

    • Glass mortar and pestle

    • Homogenizer (optional, but recommended)

    • Calibrated magnetic stirrer and stir bar

    • Amber glass vials for storage

  • Step-by-Step Methodology:

    • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding CMC powder to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

    • Weigh API: Accurately weigh the required amount of micronized BTR-1 for the target batch size (e.g., 100 mg for a 10 mL batch).

    • Wetting Step (Critical): Place the BTR-1 powder in a glass mortar. Add a small volume of the 0.5% Tween® 80 solution (just enough to form a thick, smooth paste). Triturate the paste with the pestle for 5 minutes. This step is crucial to coat the hydrophobic particles and prevent clumping.

    • Suspension Formation: Gradually add the 0.5% CMC vehicle to the paste in the mortar while continuing to mix.

    • Homogenization: Transfer the mixture to a suitable container. If available, homogenize for 2-5 minutes to ensure uniform particle dispersion. Alternatively, stir with a magnetic stirrer for at least 2 hours.

    • Final QC & Storage: Visually inspect for uniform appearance. Store in a labeled amber vial at 2-8°C. Shake well before each use.

Protocol 4.2: Preparation of a Co-Solvent/Surfactant Solution (5 mg/mL)

This formulation is suitable for achieving a true solution, often used when higher exposure is needed or for non-oral routes like intravenous (IV) or intraperitoneal (IP) injection. The main risk is drug precipitation upon dilution in physiological fluids.

  • Principle: Utilize a blend of water-miscible organic solvents and surfactants to dissolve the API. The components must be biocompatible and non-toxic at the administered volume.

  • Materials:

    • BTR-1 API

    • Solubilizing Vehicle: A mixture of PEG 400, Solutol® HS 15 (or Kolliphor® HS 15), and Water for Injection. A common starting ratio is 40:10:50 (v/v/v).

    • Glass beaker or vial

    • Vortex mixer and/or sonicator

    • Sterile filter (0.22 µm) if for IV administration

  • Step-by-Step Methodology:

    • Vehicle Preparation: Prepare the vehicle by mixing the components (e.g., 4 mL PEG 400, 1 mL Solutol® HS 15, 5 mL Water) and ensuring they are fully miscible.

    • Weigh API: Accurately weigh the BTR-1 powder (e.g., 50 mg for a 10 mL batch).

    • Dissolution: Add the API to the vehicle. Vortex vigorously. If dissolution is slow, use a sonicator bath for 10-15 minutes. Warm the mixture slightly (to ~40°C) if necessary, but check for API stability at that temperature first.

    • Clarity Check: The final formulation must be a clear, particle-free solution.

    • Sterilization (for IV): If intended for IV use, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Storage: Store in a tightly sealed container, protected from light. Due to the potential for precipitation, check for clarity before each use.

Analytical Characterization of Formulations

A formulation is only as good as its characterization. The following methods are essential to ensure quality, stability, and reproducibility.

HPLC Method for Potency (Assay)

This method quantifies the concentration of BTR-1 in the formulation to confirm dose accuracy.

  • Principle: Reversed-phase HPLC with UV detection separates BTR-1 from excipients and potential degradants.[11] Concentration is determined by comparing the peak area to a standard curve.

  • Instrumentation: HPLC with UV/Vis Detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Example HPLC Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 min, hold 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (λ) ~380 nm (determine λmax experimentally)
Injection Vol. 10 µL
  • Protocol:

    • Prepare a stock solution of BTR-1 reference standard in a suitable solvent (e.g., Acetonitrile).

    • Create a standard curve by making serial dilutions (e.g., 1-100 µg/mL).

    • For the formulation sample, accurately dilute it with the same solvent to fall within the standard curve range. Centrifuge suspension samples to remove solids before dilution.

    • Inject standards and samples.

    • Calculate the concentration of BTR-1 in the formulation using the linear regression equation from the standard curve.

Visual and Microscopic Examination (for Suspensions)
  • Principle: Ensures the physical stability of the suspension, checking for signs of aggregation, caking, or crystal growth.

  • Protocol:

    • Macroscopic: Visually inspect the suspension before and after gentle inversion. It should appear uniform and free of large clumps. Note the ease of resuspension.

    • Microscopic: Place a small drop of the suspension on a microscope slide. Observe under 10x and 40x magnification. The particles should be well-dispersed and within the expected size range. Look for any large agglomerates or changes in crystal habit over time, which would indicate instability.

Conclusion and Recommendations

The successful preclinical development of 5-Benzylidene-3-ethyl rhodanine is critically dependent on overcoming its inherent poor solubility. This guide provides a rational, multi-step framework for this process, beginning with essential physicochemical characterization and progressing to the preparation and analysis of enabling formulations.

For early-stage studies, Protocol 4.1 (Aqueous Suspension) is recommended due to its simplicity and relevance for oral administration. As development progresses and higher systemic exposure is required, transitioning to a Co-Solvent System (Protocol 4.2) or more advanced platforms like lipid-based delivery systems or amorphous solid dispersions becomes necessary. All formulation work must be supported by robust analytical characterization (Section 5.0) to ensure data quality and reproducibility. By applying these principles and protocols, researchers can effectively formulate BTR-1 and unlock its therapeutic potential in preclinical models.

References

  • Mathew, C., et al. (2021). DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. ResearchGate. Available at: [Link]

  • Mathew, C., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

  • Sundaram, K., & Ravi, S. (2013). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. ResearchGate. Available at: [Link]

  • Talele, T. T. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]

  • Stączek, P., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. Available at: [Link]

  • Asif, M. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

  • Sundaram, K., & Ravi, S. (2015). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

  • Ceruso, M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Unich.it. Available at: [Link]

  • Various Authors. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Dening, T. J., & Rao, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]

  • Isloor, A. M., et al. (2013). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science. Available at: [Link]

  • Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. PMC - NIH. Available at: [Link]

  • ter Riet, G., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH. Available at: [Link]

  • Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

  • Panda, B. P., et al. (2014). Excipients used in the Formulation of Tablets. Open Access Journals. Available at: [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Jatav, V., et al. (2017). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Thomas, D. (2016). Excipients for Formulation Success. Pharmaceutical Technology. Available at: [Link]

  • Ceruso, M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New-drug-targets.com. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Regalado, E. L. (2019). Method development approaches for small-molecule analytes. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 5-Benzylidene Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 5-Benzylidene Rhodanine Derivatives through In Silico Analysis

The 5-benzylidene rhodanine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to selectively interact with and modulate the function of key biological macromolecules. Molecular docking, a powerful computational technique, provides invaluable insights into these interactions at a molecular level, predicting the binding conformation and affinity of a ligand to a target protein. This guide offers a comprehensive overview and detailed protocols for conducting molecular docking studies on 5-benzylidene rhodanine derivatives, tailored for researchers, scientists, and drug development professionals.

Our approach emphasizes the rationale behind each step, ensuring a robust and reproducible workflow. We will delve into the critical aspects of protein and ligand preparation, the execution of the docking simulation using the widely-used AutoDock Vina software, and the subsequent analysis and validation of the results.

I. Theoretical Framework: The "Lock and Key" in a Digital World

At its core, molecular docking simulates the binding process between a small molecule (ligand) and a protein (receptor). The goal is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure. The 5-benzylidene rhodanine derivatives, with their characteristic chemical features, can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the protein's binding pocket.[4] Understanding these interactions is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

II. Experimental Workflow: A Step-by-Step Guide

The molecular docking workflow can be conceptually divided into four main stages: preparation of the receptor and ligand, grid box generation, execution of the docking simulation, and analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB_retrieval 1. Protein Structure Retrieval (PDB) Receptor_prep 3. Receptor Preparation PDB_retrieval->Receptor_prep Ligand_prep 2. Ligand Structure Preparation Grid_gen 4. Grid Box Generation Receptor_prep->Grid_gen Docking_run 5. Running AutoDock Vina Grid_gen->Docking_run Results_vis 6. Visualization & Interaction Analysis Docking_run->Results_vis Validation 7. Validation (e.g., RMSD) Results_vis->Validation

Caption: High-level workflow for molecular docking studies.

Protocol 1: Receptor and Ligand Preparation

Accurate preparation of both the protein and the ligand is a critical determinant of the success and reliability of a molecular docking study.

A. Receptor Preparation

The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB).[5] These crystal structures often contain non-essential components that must be removed.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the PDB file of the target protein (e.g., from RCSB PDB).

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio.[5][6]

    • Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the binding site of interest. This is crucial as they can interfere with the docking process.[7]

    • If the protein is a multimer, retain only the chain that contains the active site of interest.[6]

  • Add Hydrogens and Assign Charges:

    • Add polar hydrogens to the protein, as these are often not resolved in crystal structures but are vital for hydrogen bonding interactions.[8]

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method in AutoDock Tools).

  • Output File: Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[5]

B. Ligand Preparation

The 5-benzylidene rhodanine derivatives need to be converted into a 3D format with appropriate chemical properties.

Step-by-Step Methodology:

  • 2D Structure Drawing: Draw the 2D structure of the 5-benzylidene rhodanine derivative using software like ChemDraw or Marvin Sketch.[9][10]

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization to obtain a low-energy, stable conformation of the ligand. This step is essential to ensure realistic bond lengths and angles.[9]

  • Define Torsions: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Output File: Save the prepared ligand in the PDBQT file format.[9]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB PDB Crystal Structure Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens PDBQT_R Save as PDBQT Hydrogens->PDBQT_R Draw 2D Structure Drawing Convert 3D Conversion & Energy Minimization Draw->Convert Torsion Define Rotatable Bonds Convert->Torsion PDBQT_L Save as PDBQT Torsion->PDBQT_L

Caption: Detailed workflow for receptor and ligand preparation.

Protocol 2: Grid Generation and Docking with AutoDock Vina

AutoDock Vina employs a grid-based approach to calculate the binding energy of the ligand at different positions within the defined search space.

A. Grid Box Generation

The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable binding poses.

Step-by-Step Methodology:

  • Load Prepared Molecules: Open the prepared receptor (PDBQT) and ligand (PDBQT) files in AutoDock Tools.[11]

  • Define the Grid Box:

    • Navigate to the "Grid" menu and select "Grid Box".[11]

    • Center the grid box on the active site of the protein. If a co-crystallized ligand was present, its coordinates can be used to define the center.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility.

B. Running the Docking Simulation

Step-by-Step Methodology:

  • Configuration File: Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters (center and dimensions), and the name of the output file.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

III. Data Analysis and Validation: From Numbers to Insights

A. Visualization and Interaction Analysis

Step-by-Step Methodology:

  • Load Results: Open the receptor PDBQT file and the output ligand PDBQT file in a visualization tool like PyMOL or Discovery Studio.

  • Analyze Binding Poses: Examine the top-ranked binding poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Identify Key Interactions: Visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the 5-benzylidene rhodanine derivative and the amino acid residues of the protein. 2D interaction diagrams can be very informative for this purpose.[12] For rhodanine derivatives, key interactions often involve the oxygen and sulfur atoms of the rhodanine ring.[4]

B. Docking Validation

Validation is essential to assess the reliability of the docking protocol.

Step-by-Step Methodology:

  • Re-docking of a Co-crystallized Ligand: If the protein structure was determined with a bound ligand, a common validation method is to remove the native ligand and then dock it back into the binding site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful docking.[13][14][15]

IV. Data Presentation: Summarizing the Findings

Clear and concise presentation of docking results is essential for communication and interpretation.

Table 1: Example Docking Results for 5-Benzylidene Rhodanine Derivatives

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Compound A-8.5TYR23, LYS45, ASP1012
Compound B-7.9PHE88, LEU92, VAL1201
Compound C-9.2ARG75, GLU150, SER1523

V. Conclusion and Future Directions

Molecular docking provides a powerful and cost-effective approach to study the interactions of 5-benzylidene rhodanine derivatives with their biological targets. The protocols outlined in this guide provide a robust framework for conducting these in silico studies. The insights gained from molecular docking can guide the synthesis of novel derivatives with improved potency and selectivity, accelerating the drug discovery process. Future work may involve more advanced computational techniques like molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex over time.

References

  • University of Cambridge. Preparing the protein and ligand for docking. Available from: [Link]

  • Bentham Science. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. Available from: [Link]

  • Bentham Science. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available from: [Link]

  • National Institutes of Health. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]

  • PubMed. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. Available from: [Link]

  • YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

  • Graphviz. Drawing graphs with dot. Available from: [Link]

  • YouTube. How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]

  • YouTube. ChemDraw tutorial 3 - Molecular docking. Available from: [Link]

  • ResearchGate. (PDF) Molecular Docking and Simulation of Rhodanine and Rhodanine-3-Acetic Acid Derivatives as Potential Aldose Reductase Inhibitors. Available from: [Link]

  • YouTube. Graphviz tutorial. Available from: [Link]

  • ResearchGate. How to prepare this type of compounds for molecular docking?. Available from: [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results?. Available from: [Link]

  • ResearchGate. How can we do an RMSD validation for a protein which has 2 native ligand binding sites?. Available from: [Link]

  • ResearchGate. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. Available from: [Link]

  • ResearchGate. Molecular docking proteins preparation. Available from: [Link]

  • ScienceDirect. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. Available from: [Link]

  • Taylor & Francis Online. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Available from: [Link]

  • Wiley Online Library. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Available from: [Link]

  • YouTube. Draw 2d ligand structure using ChemDraw Professional. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation. Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • ResearchGate. (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • ResearchGate. Graphical representation of the molecular docking score and.... Available from: [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • Fvs. Dot Language Graphviz. Available from: [Link]

  • ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. Available from: [Link]

  • National Institutes of Health. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Bonvin Lab. How to prepare structures for HADDOCK?. Available from: [Link]

  • Taylor & Francis Online. Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Available from: [Link]

  • Encyclopedia.pub. Anticancer Profile of Rhodanines. Available from: [Link]

  • DergiPark. Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Available from: [Link]

  • Scirp.org. In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors. Available from: [Link]

  • Graphviz. DOT Language. Available from: [Link]

  • Eagon Research Group. Vina Docking Tutorial. Available from: [Link]

  • ResearchGate. (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Available from: [Link]

  • YouTube. HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available from: [Link]

Sources

Application Notes & Protocols: 5-Benzylidene-3-ethyl rhodanine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Benzylidene-3-ethyl rhodanine, also known as BTR-1, is a derivative of the rhodanine heterocyclic scaffold, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This molecule has emerged as a valuable chemical probe, particularly in cancer research and drug discovery. Its primary utility lies in its ability to induce cytotoxicity in various cancer cell lines. Mechanistic studies have revealed that 5-Benzylidene-3-ethyl rhodanine exerts its effects by arresting the cell cycle in the S-phase, interfering with DNA replication, and subsequently activating the apoptotic cascade, leading to programmed cell death.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Benzylidene-3-ethyl rhodanine as a chemical probe. We will delve into its mechanism of action, provide detailed, field-tested protocols for its application in key cellular assays, and discuss best practices for experimental design and data interpretation. The goal is to equip researchers with the necessary knowledge to confidently employ this probe to investigate cellular pathways and screen for novel therapeutic agents.

Physicochemical Properties & Handling

Proper handling and solubilization are critical for obtaining reproducible results. The fundamental properties of 5-Benzylidene-3-ethyl rhodanine are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₁NOS₂
Molecular Weight 249.35 g/mol
Appearance Yellow Solid
IUPAC Name (5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Solubility Soluble in DMSO (≥10 mM), DMF, and moderately in Ethanol.[2]
Storage Store as a solid at -20°C. Protect from light. Stock solutions in DMSO can be stored at -20°C for up to 3 months.

Protocol 2.1: Preparation of Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: 5-Benzylidene-3-ethyl rhodanine (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 25 mM). For example, to make a 10 mM stock, dissolve 2.49 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Label and store at -20°C.

Mechanism of Action: Induction of S-Phase Arrest and Apoptosis

The primary value of 5-Benzylidene-3-ethyl rhodanine as a chemical probe stems from its well-characterized impact on cell fate. It functions as a potent inducer of cell cycle arrest and apoptosis, particularly in leukemia and other cancer cell lines.[4][5] The proposed mechanism involves the following key events:

  • Cellular Uptake: The compound penetrates the cell membrane.

  • S-Phase Arrest: It interferes with the DNA replication machinery, causing cells to accumulate in the S-phase of the cell cycle.[3][4] This initial insult is a critical trigger for the subsequent cellular response.

  • Apoptosis Induction: Prolonged S-phase arrest activates intrinsic apoptotic pathways. This is often mediated by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[4]

Mechanism_of_Action Probe 5-Benzylidene-3-ethyl rhodanine (BTR-1) Cell Cancer Cell Probe->Cell Enters Cell Replication DNA Replication Machinery Probe->Replication Interferes with S_Phase S-Phase Arrest Replication->S_Phase Apoptosis Apoptosis Induction (Bcl-2 Modulation) S_Phase->Apoptosis Triggers Caspases Caspase Cascade Activation Apoptosis->Caspases Death Programmed Cell Death Caspases->Death MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Probe (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed your cancer cell line of interest (e.g., HeLa, K562, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [4][6] 2. Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

    • Compound Preparation: Prepare serial dilutions of the 5-Benzylidene-3-ethyl rhodanine stock solution in complete culture medium. A typical final concentration range to test is 0.1 µM to 100 µM.

    • Controls: Prepare the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of the probe used (e.g., 0.1% DMSO).

      • Untreated Control: Cells with medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

    • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the probe or controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, validating the probe's effect on S-phase arrest.

  • Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence of a large population of individual cells.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat cells with 5-Benzylidene-3-ethyl rhodanine at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

    • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the supernatant (containing floating/apoptotic cells).

    • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control to observe the accumulation of cells in the S-phase.

Expected Results & Data Interpretation

The use of 5-Benzylidene-3-ethyl rhodanine as a probe should yield distinct, quantifiable cellular effects.

AssayExpected Outcome with BTR-1 TreatmentInterpretation
MTT Cytotoxicity Dose-dependent decrease in absorbance (cell viability).The probe is cytotoxic to the tested cell line. An IC₅₀ value can be calculated.
Cell Cycle Analysis Significant increase in the percentage of cells in the S-phase population compared to the vehicle control.The probe effectively causes an S-phase arrest, confirming its mechanism of action. [4]
Apoptosis Assay Dose-dependent increase in Annexin V-positive cells.The cell death induced by the probe occurs via apoptosis.

Example IC₅₀ Data for Rhodanine Derivatives: The potency of rhodanine derivatives can vary based on the specific substitutions and the cell line being tested.

CompoundCell LineIC₅₀ (µM)Reference
5-benzylidene-3-(α-carboxy ethyl) rhodanine derivativeHeLa22.96[6][7]
5-benzilidene-3-ethyl rhodamine (BTR-1)Leukemic Cells< 10[3]
Substituted 5-benzylidene rhodanineHeLa> 62.5[8]

Trustworthiness: Controls and Limitations

For robust and reliable data, rigorous experimental design is paramount.

  • Vehicle Control: This is the most critical control. Since the probe is dissolved in DMSO, all experiments must include a control group treated with the same final concentration of DMSO. This ensures that the observed effects are due to the compound and not the solvent.

  • Positive Controls: Using a compound with a known, similar mechanism (e.g., another S-phase arresting agent like Hydroxyurea or a general apoptosis inducer like Staurosporine) helps validate that the assay system is working correctly.

  • Limitations & Off-Target Effects: The rhodanine core is a known privileged scaffold that can interact with multiple biological targets. [1][3]While 5-Benzylidene-3-ethyl rhodanine is reported to induce S-phase arrest, researchers should be aware of potential off-target effects. It is advisable to validate key findings using complementary methods or structurally distinct probes that target the same pathway. Some rhodanine derivatives have been identified as pan-assay interference compounds (PAINS), though this is highly structure-dependent.

References

  • Semantic Scholar. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Available at: [Link]

  • Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. Available at: [Link]

  • Dayam, R., et al. (2013). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Pharmaceuticals. Available at: [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. Available at: [Link]

  • Hindawi. (2013). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Available at: [Link]

  • Springer. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Available at: [Link]

  • PubMed. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in 5-Benzylidene-3-ethyl rhodanine bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Benzylidene-3-ethyl rhodanine Bioassays

Welcome to the technical support center for bioassays involving 5-Benzylidene-3-ethyl rhodanine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experimental results. As a class of compounds, rhodanine derivatives are known for their promiscuous bioactivity, which often stems from their classification as Pan-Assay Interference Compounds (PAINS).[1][2] This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

Q1: My IC50 values for 5-Benzylidene-3-ethyl rhodanine are highly variable between experiments. What is the primary cause?

A1: The most probable cause is the compound's propensity to form aggregates in aqueous buffer solutions.[3] 5-Benzylidene-3-ethyl rhodanine is a hydrophobic molecule with poor water solubility.[4][5] At concentrations typically used in bioassays, it can self-assemble into colloidal particles. These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent biological activity that is highly dependent on the exact experimental conditions (e.g., buffer composition, incubation time, compound concentration) and not due to specific target engagement.[1] This phenomenon is a hallmark of many PAINS.[6]

Q2: I observe significant activity in my primary screen, but it disappears in secondary or orthogonal assays. Why?

A2: This is a classic characteristic of a PAIN.[7] Rhodanine derivatives can interfere with assay technologies in numerous ways that are not related to true inhibition of your target.[3] These artifacts include:

  • Photometric Interference: Rhodanine compounds are often colored and can absorb light, interfering with absorbance-based readouts.[3]

  • Fluorescence Quenching/Enhancement: They can interfere with fluorescence-based assays.[2][8]

  • Reactive Chemistry: The rhodanine scaffold contains a reactive exocyclic double bond, making it a potential Michael acceptor.[1][3] This allows it to covalently modify proteins non-specifically, particularly those with reactive cysteine residues, leading to enzyme inhibition that is not easily reversible or specific.[9][10]

  • Redox Activity: Some rhodanine derivatives can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with cellular assays.[2]

Your primary assay might be susceptible to one of these artifacts, while your secondary assay is not, leading to the discrepancy.

Q3: How can I confirm if aggregation is the source of my inconsistent results?

A3: A simple and effective method is to perform your assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration just above its critical micelle concentration (e.g., 0.01% v/v). Detergents disrupt the formation of colloidal aggregates.[11] If the observed activity of 5-Benzylidene-3-ethyl rhodanine is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the primary mechanism of action.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered with 5-Benzylidene-3-ethyl rhodanine bioassays.

Issue 1: High Variability in Potency (IC50) Measurements
  • Underlying Cause: Compound aggregation, poor solubility, and compound stability.

  • Troubleshooting Workflow:

G A Start: Inconsistent IC50 B Step 1: Perform Detergent Test (e.g., 0.01% Triton X-100) A->B C Is activity significantly reduced? B->C D Yes: Aggregation is likely. Proceed to Mitigation Protocol. C->D Yes E No: Aggregation is not the sole issue. Investigate other factors. C->E No F Step 2: Check Compound Stability (LC-MS analysis of stock & working solutions) E->F G Is compound degrading? F->G H Yes: Prepare fresh stock solutions. Re-evaluate solubility in assay buffer. G->H Yes I No: Proceed to Assay-Specific Checks. G->I No J Step 3: Evaluate Assay Interference (Test in cell-free vs. cell-based; change detection method) I->J

Caption: Troubleshooting workflow for inconsistent IC50 values.

  • Detailed Protocols:

    Protocol 2.1: Detergent-Based Disaggregation Assay

    • Objective: To determine if the observed bioactivity is due to compound aggregation.

    • Materials:

      • 5-Benzylidene-3-ethyl rhodanine stock solution (e.g., 10 mM in DMSO).

      • Assay buffer.

      • Assay buffer containing 0.02% (v/v) Triton X-100.

      • All other required assay components (enzyme, substrate, cells, etc.).

    • Procedure:

      • Prepare two sets of serial dilutions of the rhodanine compound. One set using the standard assay buffer and the second set using the assay buffer containing 0.02% Triton X-100. Note: The final concentration of Triton X-100 in the assay should be ~0.01%.

      • Set up your standard bioassay plates. For each concentration of the rhodanine compound, have a corresponding well with the same concentration in the presence of Triton X-100.

      • Include appropriate controls: no-compound control, no-compound control with Triton X-100.

      • Incubate and process the plates according to your standard protocol.

      • Analysis: Compare the dose-response curves. A significant rightward shift or complete loss of the inhibitory curve in the presence of Triton X-100 indicates aggregation-based activity.

Condition Observed IC50 Interpretation
Standard Buffer5 µMApparent activity
+ 0.01% Triton X-100> 100 µMActivity is likely an artifact of aggregation
+ 0.01% Triton X-1007 µMAggregation is not the primary mechanism

Table 1: Example data interpretation for a detergent-based disaggregation assay.

Issue 2: Suspected Non-Specific Covalent Modification
  • Underlying Cause: The electrophilic nature of the 5-benzylidene moiety makes the compound a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) on proteins.[3][9]

  • Troubleshooting Workflow:

G A Start: Suspected Covalent Inhibition B Step 1: Perform Pre-incubation Assay (Incubate enzyme with compound before adding substrate) A->B C Does pre-incubation increase potency (lower IC50)? B->C D Yes: Time-dependent inhibition suggests covalent modification. C->D Yes E No: May not be covalent or reaction is very fast. C->E No F Step 2: Conduct Wash-out / Dialysis Experiment D->F E->F G Is activity recovered after removing unbound compound? F->G H No: Irreversible inhibition, likely covalent. G->H No I Yes: Inhibition is reversible. G->I Yes J Step 3: Mass Spectrometry (Intact Protein) (Analyze enzyme incubated with compound) H->J

Sources

Technical Support Center: Navigating the Nuances of 5-Benzylidene-3-ethyl rhodanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzylidene-3-ethyl rhodanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the effective use of this compound. As a member of the rhodanine family, 5-Benzylidene-3-ethyl rhodanine holds therapeutic promise but also presents unique experimental challenges, primarily related to off-target effects. This guide offers in-depth, field-proven insights to help you navigate these complexities, ensuring the scientific integrity and reproducibility of your results.

Introduction to the Challenges: Understanding Rhodanine-Associated Off-Target Effects

Rhodanine-containing compounds, including 5-Benzylidene-3-ethyl rhodanine, are recognized in the drug discovery community as potential Pan-Assay Interference Compounds (PAINS). This designation highlights their propensity to produce false-positive results in high-throughput screening assays through a variety of mechanisms unrelated to specific, high-affinity binding to a single biological target.[1][2] Understanding these mechanisms is the first step in mitigating their impact.

Common Mechanisms of Off-Target Effects:

  • Compound Aggregation: At certain concentrations, these compounds can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive readouts.[1]

  • Reactivity as Michael Acceptors: The exocyclic double bond in the 5-benzylidene moiety can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (like cysteine) on proteins. This can result in non-specific, irreversible inhibition.

  • Assay Interference: Rhodanine derivatives can interfere with assay readouts through mechanisms such as light absorption or fluorescence quenching.[1]

  • Promiscuous Binding: The rhodanine scaffold can exhibit low-affinity, non-specific binding to a wide range of proteins.

This guide will provide you with the tools to identify and troubleshoot these off-target effects, enabling you to confidently interpret your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing activity in my primary screen with 5-Benzylidene-3-ethyl rhodanine. How can I be sure it's a genuine on-target effect?

A1: Initial hits with rhodanine-based compounds should be approached with a healthy dose of skepticism. It is crucial to perform a series of validation and counter-screening assays to rule out common artifacts. A typical hit validation workflow should include:

  • Confirmation of the primary hit: Rerun the primary assay with a freshly prepared and purified sample of the compound.

  • Orthogonal assays: Validate the hit using a different assay format that relies on a distinct detection method.

  • Cellular target engagement: Confirm that the compound engages the intended target in a cellular context.

  • Off-target profiling: Screen the compound against a panel of related and unrelated targets to assess its selectivity.

  • Biophysical characterization: Investigate the compound for aggregation and non-specific binding behavior.

Q2: What are the key structural features of 5-Benzylidene-3-ethyl rhodanine that contribute to its potential for off-target effects?

A2: The primary structural alert is the 5-benzylidene group attached to the rhodanine core. This creates an α,β-unsaturated carbonyl system, which is a known Michael acceptor. This reactive moiety can covalently modify proteins, leading to non-specific inhibition. Additionally, the planar, hydrophobic nature of the molecule can contribute to aggregation at higher concentrations.

Q3: Are there any general recommendations for working with rhodanine-based compounds to minimize the risk of off-target effects from the outset?

A3: Yes, several best practices can be implemented:

  • Use the lowest effective concentration: Determine the minimal concentration of the compound required to elicit the desired biological effect to reduce the likelihood of aggregation-based artifacts.

  • Include detergents in biochemical assays: For in vitro assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt compound aggregates.

  • Perform rigorous quality control: Ensure the purity and identity of your compound stock. Impurities can lead to misleading results.

  • Always run appropriate controls: This includes vehicle-only controls and controls with known non-specific inhibitors.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered when working with 5-Benzylidene-3-ethyl rhodanine.

Issue 1: Inconsistent IC50 values between experiments.

Q: My IC50 values for 5-Benzylidene-3-ethyl rhodanine vary significantly when I repeat my biochemical assay. What could be the cause?

A: Inconsistent IC50 values are a classic hallmark of an assay artifact, often related to compound aggregation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Protocols:

  • Dynamic Light Scattering (DLS) for Aggregation Detection:

    • Sample Preparation: Prepare a solution of 5-Benzylidene-3-ethyl rhodanine in your assay buffer at the highest concentration used in your experiments. Also prepare a buffer-only control.[3]

    • Instrumentation: Use a DLS instrument to measure the size distribution of particles in your sample.

    • Data Acquisition: Collect data over a time course to monitor for time-dependent aggregation.

    • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.[1]

  • Glutathione (GSH) Conjugation Assay to Detect Michael Acceptor Activity:

    • Reaction Setup: Incubate 5-Benzylidene-3-ethyl rhodanine with a molar excess of GSH in a suitable buffer (e.g., phosphate buffer, pH 7.4) at room temperature.[4]

    • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4 hours).

    • Analysis: Analyze the reaction aliquots by LC-MS to monitor for the formation of a GSH-compound adduct, which will have a mass equal to the sum of the compound and GSH.

    • Interpretation: The time-dependent formation of the adduct confirms the reactivity of the compound as a Michael acceptor.

Issue 2: Potent activity in a biochemical assay, but weak or no activity in a cell-based assay.

Q: 5-Benzylidene-3-ethyl rhodanine is a potent inhibitor of my target kinase in vitro, but it shows little to no effect on the downstream signaling pathway in cells. Why the discrepancy?

A: This is a common issue that can be attributed to several factors, including poor cell permeability, rapid metabolism, or lack of target engagement in the complex cellular environment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

Detailed Protocols:

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement:

    • Cell Treatment: Treat intact cells with 5-Benzylidene-3-ethyl rhodanine or a vehicle control for a defined period.[5][6]

    • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40-65°C) in a thermal cycler.[6]

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.[6]

    • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or another suitable detection method.

    • Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct target engagement.[5]

  • MTT Assay for Cytotoxicity:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.[7][8]

    • Compound Treatment: Treat the cells with a serial dilution of 5-Benzylidene-3-ethyl rhodanine for the desired duration (e.g., 24, 48, 72 hours).[8]

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

    • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[7]

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Interpretation: A decrease in absorbance in compound-treated wells compared to vehicle-treated wells indicates cytotoxicity.

Issue 3: Inhibition of multiple unrelated kinases in a profiling screen.

Q: I screened 5-Benzylidene-3-ethyl rhodanine against a kinase panel and it inhibits several structurally diverse kinases with similar potency. Is this expected?

A: Yes, this is a strong indication of non-specific inhibition, a common characteristic of PAINS. The promiscuous activity is likely not due to specific binding to the ATP-binding pocket of these kinases.

Troubleshooting and Mitigation Strategies:

  • Review the Kinase Profiling Data:

    • Table 1: Interpreting Kinase Profiling Data

      Observation Probable Cause Recommended Action
      Inhibition of a wide range of unrelated kinases Non-specific inhibition (e.g., aggregation, reactivity) Perform aggregation and reactivity assays.
      Steep dose-response curves across multiple kinases Aggregation-based inhibition Confirm with DLS and re-screen with detergent.
      Time-dependent inhibition Covalent modification (Michael addition) Perform a GSH conjugation assay.

      | Inhibition is not competed by high ATP concentrations | Non-ATP competitive binding or assay interference | Investigate the mechanism of inhibition further. |

  • Perform a Broad-Spectrum Biochemical Assay:

    • ADP-Glo™ Kinase Assay Protocol: This assay can be adapted to screen against a wide range of kinases to confirm the promiscuous nature of the inhibition.

      • Kinase Reaction: Set up kinase reactions containing the kinase, substrate, ATP, and a dilution series of 5-Benzylidene-3-ethyl rhodanine.[9]

      • ATP Depletion: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.[9]

      • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.[9]

      • Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.

      • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value for each kinase.

Summary of Key Recommendations

ProblemPrimary Suspected CauseKey Troubleshooting AssaysMitigation Strategy
Inconsistent IC50 valuesCompound AggregationDynamic Light Scattering (DLS)Add detergent to assay buffer, use lower compound concentrations.
Biochemical but not cellular activityLack of Target EngagementCellular Thermal Shift Assay (CETSA)Confirm cell permeability, investigate metabolism.
General CytotoxicityNon-specific cellular toxicityMTT AssayDetermine non-toxic concentration range for cellular assays.
Promiscuous Kinase InhibitionNon-specific binding/reactivityKinase Profiling, GSH Conjugation AssayConsider structural modifications to improve selectivity.

References

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Baell, J. (2016). Feeling the PAIN: The evolution of pan-assay interference compounds (PAINS) in drug discovery. Progress in medicinal chemistry, 55, 1–49.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein kinases. Oncogene, 19(49), 5690–5701.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309–315.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Frankel, A., & Clarke, S. (1986). Phenyl-Sepharose-mediated detection of users of the hydrophobic-interaction chromatography. Methods in enzymology, 125, 239–244.
  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722.
  • ScienCell Research Laboratories. (n.d.). Glutathione S-transferases Assay (GST). [Link]

  • van Meer, P. J., et al. (2014). The Michael addition of glutathione to α,β-unsaturated carbonyl compounds: a structure-reactivity study. Chemical research in toxicology, 27(6), 1049–1061.
  • Trotsko, N., Szczepański, J., & Lesyk, R. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6534.
  • Sundaram, K., & Ravi, S. (2014). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Anti. Asian Journal of Chemistry, 26(1), 159-162.
  • Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4991.
  • Mathew, C., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 7-19.
  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
  • Dahlin, J. L., et al. (2015). PAINS in the assay: pan-assay interference compounds continue to plague lead discovery. Journal of medicinal chemistry, 58(5), 2091–2113.
  • Baell, J. B. (2017). Seven year itch: Pan-assay interference compounds (PAINS) in 2017—utility and limitations. ACS chemical biology, 12(10), 2584–2587.

Sources

Technical Support Center: Scalable Synthesis of 5-Benzylidene-3-ethyl rhodanine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers and drug development professionals engaged in the scalable synthesis of 5-Benzylidene-3-ethyl rhodanine. It is designed to move beyond a simple recitation of steps, offering insights into the causality of the protocol, solutions to common experimental hurdles, and a framework for robust, reproducible synthesis suitable for larger studies.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for successful experimentation.

Q1: What is the core reaction used for synthesizing 5-Benzylidene-3-ethyl rhodanine? The synthesis is primarily achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (3-ethyl rhodanine) with a carbonyl compound (benzaldehyde).[1][2] The active methylene group at the C-5 position of the rhodanine ring is deprotonated by a mild base, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the target 5-benzylidene-3-ethyl rhodanine, typically as the thermodynamically stable Z-isomer.[3]

Q2: What is the specific role of anhydrous sodium acetate in the reaction? Anhydrous sodium acetate acts as the base catalyst. In the glacial acetic acid solvent, it functions as a weak base, strong enough to deprotonate the highly acidic C-5 methylene protons of the 3-ethyl rhodanine ring to initiate the condensation, but not so strong as to cause unwanted side reactions. Using the anhydrous form is critical to drive the reaction equilibrium towards the product by consuming the water generated during the final dehydration step of the mechanism.

Q3: Why is glacial acetic acid the preferred solvent for this synthesis at scale? Glacial acetic acid serves multiple functions that make it ideal for this process:

  • Reactant Solubility: It effectively dissolves both 3-ethyl rhodanine and benzaldehyde, ensuring a homogeneous reaction mixture.

  • Protic Medium: It facilitates the proton transfer steps inherent in the Knoevenagel condensation mechanism.

  • High Boiling Point: Its high boiling point (~118 °C) allows the reaction to be conducted at elevated temperatures (reflux), increasing the reaction rate without the need for a pressurized vessel.[1][4]

  • Product Precipitation: The final product has limited solubility in aqueous media, so the reaction mixture can be quenched in water to induce precipitation, simplifying initial product isolation.[4]

Q4: Can I monitor the reaction's progress? How do I know it's complete? Yes, reaction monitoring is crucial for consistency. The most common method is Thin Layer Chromatography (TLC).

  • Procedure: Prepare a TLC plate by spotting the starting materials (3-ethyl rhodanine and benzaldehyde) and a co-spot alongside the reaction mixture at timed intervals (e.g., every hour).

  • Eluent System: A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Completion Criteria: The reaction is considered complete when the spot corresponding to the 3-ethyl rhodanine starting material is no longer visible on the TLC plate. The product, 5-Benzylidene-3-ethyl rhodanine, is a highly conjugated system and will appear as a distinct, UV-active spot with a different Rf value than the starting materials.

Q5: There are concerns about rhodanine-containing compounds being "Pan Assay Interference Compounds" (PAINS). How does this impact my research? This is a critical consideration for drug development professionals. Rhodanine derivatives are known to be potential PAINS, meaning they can appear as "hits" in high-throughput screening assays through non-specific mechanisms rather than selective binding to a biological target.[3][5][6] These mechanisms can include aggregation, reactivity as Michael acceptors, or assay signal interference due to their color.[3][6] When developing drugs based on this scaffold, it is imperative to conduct rigorous secondary assays and counter-screens to confirm a specific, on-target mode of action and rule out promiscuous or non-specific activity.[3]

Scalable Synthesis Protocol: Knoevenagel Condensation

This protocol is optimized for scalability and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Assemble & Dry Glassware charge 2. Charge Reagents: - 3-Ethyl Rhodanine - Benzaldehyde - Anhydrous Sodium Acetate - Glacial Acetic Acid reagents->charge reflux 3. Heat to Reflux (Approx. 118°C) charge->reflux monitor 4. Monitor by TLC (4-6 hours) reflux->monitor cool 5. Cool to Room Temp. monitor->cool quench 6. Quench in Ice-Water (Precipitation) cool->quench filtrate 7. Filter Crude Solid quench->filtrate wash 8. Wash with Cold Water filtrate->wash recrystallize 9. Recrystallize (e.g., from Ethanol) wash->recrystallize dry 10. Dry Under Vacuum recrystallize->dry characterization characterization dry->characterization 11. Characterization (NMR, MS, MP)

Caption: Scalable synthesis workflow for 5-Benzylidene-3-ethyl rhodanine.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethyl rhodanine (1.0 eq).

    • Add freshly distilled benzaldehyde (1.05 eq). Note: Using a slight excess of benzaldehyde ensures complete consumption of the more valuable rhodanine starting material.

    • Add anhydrous sodium acetate (1.5 eq).

    • Add glacial acetic acid to achieve a concentration of approximately 0.5 M with respect to the 3-ethyl rhodanine.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to reflux (oil bath set to ~125-130 °C).

    • Maintain the reflux for 4-6 hours. Monitor the reaction's progress every hour using TLC as described in the FAQ section.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • In a separate, larger beaker, prepare a volume of ice-cold water approximately 10 times the volume of the reaction mixture.

    • Slowly pour the cooled reaction mixture into the stirred ice-water. A yellow precipitate should form immediately.[4]

    • Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and sodium acetate.

  • Purification:

    • The crude product is best purified by recrystallization. Ethanol is a commonly used solvent.

    • Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Benzaldehyde: Benzaldehyde can readily oxidize to benzoic acid upon exposure to air.1. Use freshly distilled or a newly opened bottle of benzaldehyde. Confirm purity by NMR or IR if in doubt.
2. Wet Reagents/Solvent: Presence of water can hinder the reaction, especially the dehydration step.2. Use anhydrous sodium acetate and glacial acetic acid. Ensure glassware is thoroughly dried before use.
3. Insufficient Reaction Time/Temp: The reaction may not have reached completion.3. Ensure a consistent reflux is maintained. Confirm completion via TLC before proceeding to work-up. Extend reflux time if necessary.
Product Oiled Out During Quench 1. Quench Temperature Too High: Pouring the hot reaction mixture into water can cause the product to melt and oil out instead of precipitating as a solid.1. Always cool the reaction mixture to room temperature before quenching in vigorously stirred ice-cold water.
2. Insufficient Water Volume: A concentrated solution upon quenching can lead to oiling.2. Use a large volume of ice-water for the quench (at least 10x the reaction volume).
Inconsistent Yields Between Batches 1. Reagent Quality Variation: Inconsistent purity of starting materials.1. Qualify each new lot of starting materials (3-ethyl rhodanine, benzaldehyde) with a small-scale test reaction.
2. Scale-Up Issues: Inefficient heat transfer or stirring in larger reaction vessels.2. For larger scales, switch to mechanical overhead stirring. Monitor internal reaction temperature to ensure consistent heating.
Purified Product Fails Characterization (e.g., impure NMR) 1. Incomplete Reaction: Contamination with starting materials.1. Confirm reaction completion by TLC. If starting material is present, consider a more rigorous purification like column chromatography.
2. Trapped Solvent: Incomplete drying after recrystallization.2. Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), until a constant weight is achieved.
3. Formation of Side Products: Potential for self-condensation of benzaldehyde or other side reactions under harsh conditions.3. Avoid excessive heating or prolonged reaction times beyond what is necessary for completion.

Data & Characterization Summary

The following table summarizes expected data for a successful synthesis of 5-Benzylidene-3-ethyl rhodanine (CAS: 18331-34-5).

ParameterExpected Value/ObservationNotes
Yield 75-90% (after recrystallization)Yields are highly dependent on reagent purity and reaction scale.
Appearance Light yellow to yellow crystalline solid[7]
Melting Point ~150 °C[7] A sharp melting point is indicative of high purity.
Solubility Insoluble in water; Soluble in DMSO, Chloroform, hot Ethanol.[7]
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (s, 1H, =CH), 7.4-7.6 (m, 5H, Ar-H), 4.1 (q, 2H, N-CH₂), 1.3 (t, 3H, CH₃)Chemical shifts are approximate. The singlet at ~7.8 ppm is the characteristic vinyl proton.
IR (KBr, cm⁻¹) ~1695 (C=O), ~1600 (C=C)[4]

Mechanistic Overview

The synthesis proceeds via the Knoevenagel condensation mechanism, as illustrated below.

Caption: Mechanism of the Knoevenagel condensation for rhodanine synthesis.

References

  • Sundaram, K., & Ravi, S. (2013). Synthesis of 5-Benzylidine-3-α-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. Asian Journal of Chemistry, 25(18), 10353-10356. Available at: [Link]

  • Antioxidant, Anticancer and Molecular Docking Studies of Novel 5-Benzylidene Substituted Rhodanine Derivatives. (2023). International Journal of Pharmacy and Pharmaceutical Sciences, 15(7). Available at: [Link]

  • Sundaram, K., & Ravi, S. (2013). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). MDPI. Available at: [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2011). PubMed Central. Available at: [Link]

  • Rhodanine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. (2020). Oriental Journal of Chemistry, 36(5). Available at: [Link]

  • Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. (2023). Beilstein Journal of Organic Chemistry, 19, 1547-1555. Available at: [Link]

  • Design, Synthesis and Antimicrobial Studies of 5-Benzylidene Substituted Rhodanine Containing Heterocycles. (2022). ResearchGate. Available at: [Link]

  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. (2014). Scholars Research Library. Available at: [Link]

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2007). MDPI. Available at: [Link]

  • Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. (2014). ResearchGate. Available at: [Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (2012). ResearchGate. Available at: [Link]

  • Chapter 8: Rhodanine. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. (2020). SciRP.org. Available at: [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. Available at: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2014). New Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Rhodanine-Based Inhibitors: Profiling 5-Benzylidene-3-ethyl rhodanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rhodanine scaffold has emerged as a "privileged" structure, a versatile core that has given rise to a multitude of bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This guide provides a detailed comparison of a specific derivative, 5-Benzylidene-3-ethyl rhodanine, against other rhodanine-based inhibitors, with a focus on their performance as enzyme inhibitors supported by experimental data. We will delve into the nuances of their structure-activity relationships, mechanisms of action, and the experimental protocols essential for their evaluation.

The Rhodanine Scaffold: A Foundation for Diverse Bioactivity

The rhodanine ring, a five-membered heterocyclic moiety, serves as a versatile template for chemical modification.[4] This adaptability allows for the fine-tuning of its biological activity, leading to potent and selective modulators of various enzymes and receptors.[1] The 5-arylidenerhodanines, in particular, are frequently identified as promising hits in high-throughput screening campaigns.[1]

5-Benzylidene-3-ethyl rhodanine: A Case Study in Anticancer Activity

5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, has been identified as an active anticancer agent.[5] It is known to induce S-phase arrest and affect DNA replication in leukemic cells, ultimately leading to apoptosis and cell death.[5][6] A key molecular target for a number of rhodanine derivatives is the Phosphatase of Regenerating Liver-3 (PRL-3), an enzyme implicated in cancer progression and metastasis.[7]

Comparative Inhibitory Activity against PRL-3

The efficacy of 5-Benzylidene-3-ethyl rhodanine (BR-1) as a PRL-3 inhibitor has been quantified and compared with other rhodanine derivatives. Notably, in a comparative study, BR-1 exhibited an IC50 value of 1.1 µM against PRL-3.[1] This positions it as a potent inhibitor, though another derivative, CG-707, demonstrated slightly higher potency with an IC50 of 0.8 µM.[1][8] The subtle structural differences between these compounds underscore the importance of specific substitutions on the rhodanine scaffold in determining inhibitory activity.

CompoundTargetIC50 (µM)Reference
5-Benzylidene-3-ethyl rhodanine (BR-1)PRL-31.1[1]
CG-707PRL-30.8[1][8]
Rhodanine benzylidene derivative 5ePRL-30.9[9]

Broader Inhibitory Profile of Rhodanine Derivatives

Beyond PRL-3, the rhodanine scaffold has been successfully employed to target a range of other enzymes critical in various disease pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
JNK-1 Inhibition

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular processes such as apoptosis and inflammation.[3] A series of rhodanine-based compounds have been synthesized and identified as novel, potent, and selective inhibitors of the JNK-stimulating phosphatase-1 (JSP-1), a dual-specificity phosphatase that regulates JNK activity.[10] This demonstrates the potential of the rhodanine scaffold in modulating the JNK signaling pathway.

Metallo-β-lactamase Inhibition

The rise of antibiotic resistance is a critical global health challenge, and metallo-β-lactamases (MBLs) are a major contributor, conferring resistance to a broad spectrum of β-lactam antibiotics.[11] Intriguingly, rhodanine derivatives have been shown to act as inhibitors of MBLs.[11] The proposed mechanism involves the hydrolysis of the rhodanine ring to a thioenolate, which then acts as a potent inhibitor.[6]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of rhodanine derivatives are heavily influenced by the nature and position of substituents on the rhodanine core.

  • Substitution at the 5-position: The 5-benzylidene group is a common feature among many active rhodanine-based inhibitors. Modifications to the phenyl ring of this group can significantly impact activity.

  • Substitution at the 3-position: The ethyl group in 5-Benzylidene-3-ethyl rhodanine is a relatively simple substitution. More complex substitutions at this position can be explored to modulate physicochemical properties and target engagement.

Experimental Protocols

Synthesis of 5-Benzylidene Rhodanine Derivatives via Knoevenagel Condensation

The synthesis of 5-benzylidene rhodanine derivatives is commonly achieved through a Knoevenagel condensation reaction between an appropriate aldehyde and a rhodanine derivative.

Workflow for Knoevenagel Condensation

reagents Rhodanine Derivative + Benzaldehyde Derivative reaction Reaction Mixture reagents->reaction solvent_catalyst Solvent (e.g., Acetic Acid) + Catalyst (e.g., Sodium Acetate) solvent_catalyst->reaction heating Heating / Reflux reaction->heating workup Reaction Work-up (Cooling, Filtration) heating->workup purification Purification (Recrystallization) workup->purification product 5-Benzylidene Rhodanine Product purification->product

Caption: General workflow for the synthesis of 5-benzylidene rhodanine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the rhodanine derivative (1 equivalent) and the benzaldehyde derivative (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a suitable solvent (e.g., water, ethanol) to remove impurities.

  • Purification: Further purify the product by recrystallization from an appropriate solvent system.

In Vitro Enzyme Inhibition Assay (General Protocol for Phosphatases like PRL-3 and PTP1B)

This protocol describes a general method for determining the inhibitory activity of compounds against phosphatases using a chromogenic or fluorogenic substrate.

Workflow for Phosphatase Inhibition Assay

inhibitor Serial Dilution of Inhibitor preincubation Pre-incubation inhibitor->preincubation enzyme Phosphatase Enzyme Solution enzyme->preincubation substrate Substrate Addition preincubation->substrate incubation Incubation substrate->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: Workflow for a typical in vitro phosphatase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare assay buffer, enzyme stock solution, substrate stock solution, and a serial dilution of the inhibitor compound.

  • Assay Plate Preparation: Add a small volume of the inhibitor dilutions to the wells of a microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the enzyme solution to all wells except the negative control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature for a specific time.

  • Signal Detection: Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

Workflow for MTT Assay

cell_seeding Seed Cells in a 96-well Plate treatment Treat Cells with Inhibitor cell_seeding->treatment incubation1 Incubate (24-72h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization readout Measure Absorbance solubilization->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: General workflow for a cell viability MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

5-Benzylidene-3-ethyl rhodanine stands as a noteworthy example of the therapeutic potential held within the rhodanine scaffold, particularly as an inhibitor of PRL-3. While its inhibitory profile against other key enzymes like PTP1B, JNK-1, and metallo-β-lactamases is not as clearly defined in the current literature, the broader class of rhodanine derivatives has shown significant promise in targeting these enzymes. The versatility of the rhodanine core, coupled with a deep understanding of its structure-activity relationships, continues to make it a fertile ground for the discovery of novel and potent therapeutic agents. Further investigation into the specific activity of 5-Benzylidene-3-ethyl rhodanine against a wider range of targets will be crucial in fully elucidating its therapeutic potential.

References

  • Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines. Retrieved from [Link]

  • Min, G., Lee, S. K., Kim, H. N., Han, Y. M., Lee, R. H., Jeong, D. G., ... & Kwon, B. M. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & medicinal chemistry letters, 23(13), 3769–3774.
  • Cutshall, N. S., O'Day, C., & Prezhdo, O. V. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374–3379.
  • Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved from [Link]

  • Min, G., Lee, S. K., Kim, H. N., Han, Y. M., Lee, R. H., Jeong, D. G., ... & Kwon, B. M. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & medicinal chemistry letters, 23(13), 3769–3774.
  • Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines. Retrieved from [Link]

  • Brem, J., van Berkom, M., Cen, Y., ... & Schofield, C. J. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82098, 3-Ethylrhodanine. Retrieved from [Link]

  • Scholars Research Library. (2023, July 31). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Retrieved from [Link]

  • Semantic Scholar. (2023, May 17). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2024, February 10). Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. Retrieved from [Link]

  • PubMed. (2019, August 14). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). Retrieved from [Link]

  • PubMed Central. (2017, May 11). Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. Retrieved from [Link]

  • PubMed. (n.d.). PTP1b Inhibition, A Promising Approach for the Treatment of Diabetes Type II. Retrieved from [Link]

  • PubMed Central. (n.d.). A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Retrieved from [Link]

  • PubMed Central. (2025, January 6). JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. Retrieved from [Link]

  • YouTube. (2022, December 4). Beta-lactamase Inhibitors - 5 Minute Antimicrobials. Retrieved from [Link]

  • PubMed Central. (n.d.). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Retrieved from [Link]

  • MDPI. (2024, August 21). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Retrieved from [Link]

  • MDPI. (2024, January 21). Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of molecular determinants of PRL-3. Retrieved from [Link]

  • bioRxiv. (n.d.). Phosphatase activity is dispensable for PRL-3-mediated oncogenesis and tumor progression. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, November 13). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Assay Platform for Clinically Relevant Metallo-β-lactamases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, July 31). Synthesis of Novel Fluorinated 5-Benzylidine-3-ethyl-2-(2,3,4-trifluorophenylimino)thiazolidin-4-one Derivatives using Knoevenagel Reaction and Evaluation of their in vitro Antimicrobial Potentials. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water | Request PDF. Retrieved from [Link]

  • PubMed Central. (2023, October 4). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Benzylidene-3-ethyl rhodanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Rhodanine Scaffold

In the landscape of medicinal chemistry, few scaffolds are as prolific and debated as rhodanine (2-thioxothiazolidin-4-one). Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The subject of this guide, 5-Benzylidene-3-ethyl rhodanine, has been identified as an active anticancer agent, capable of inducing S-phase arrest and apoptosis in cancer cell lines.[2][3]

However, the very chemical features that make the rhodanine core a versatile pharmacophore also present a significant challenge. The scaffold is a well-documented Pan-Assay Interference Compound (PAIN), a class of molecules known to frequently appear as "hits" in high-throughput screens through non-specific mechanisms.[4][5] These mechanisms can include chemical aggregation, reactivity as a Michael acceptor, or a high density of hydrogen bond donors and acceptors that lead to promiscuous binding.[5][6]

Therefore, for any researcher utilizing 5-Benzylidene-3-ethyl rhodanine or its analogues, a rigorous and systematic cross-reactivity profile is not just recommended—it is an absolute necessity. This guide provides an objective, data-driven framework for evaluating the selectivity of this compound, comparing its performance, and understanding the causality behind the experimental choices.

The Strategic Imperative: A Phased Approach to Selectivity Profiling

A haphazard approach to selectivity testing yields ambiguous data. A robust assessment requires a multi-tiered strategy that moves from broad, high-level screening to specific, functional validation. The goal is to build a "selectivity funnel," progressively filtering out non-specific activities to reveal the true interaction profile of the compound. This systematic process de-risks subsequent research and ensures that observed biological effects are correctly attributed to the intended target.

G cluster_0 Phase 1: Broad Liability Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional & Comparative Assessment P1 High-Throughput Screening (e.g., Kinase Panel @ 10 µM) P2 Dose-Response Assays (IC50) On Primary Target & Off-Target Hits P1->P2 Identifies Potential Hits P3 Orthogonal Cellular Assay (e.g., MTT Cytotoxicity) P2->P3 Confirms Potency, Informs Cellular Test Conc. P4 Selectivity Analysis (Comparison with Alternatives) P2->P4 Provides Data for Comparison P3->P4 Provides Functional Context G cluster_0 Intended On-Target Effect cluster_1 Unintended Off-Target Effect Compound 5-Benzylidene-3-ethyl rhodanine AIK1 AIK-1 Compound->AIK1 Inhibits KinaseX Kinase-X Compound->KinaseX Inhibits Apoptosis Apoptosis AIK1->Apoptosis Promotes Survival Cell Survival KinaseX->Survival Blocks

Figure 2: Simplified signaling showing intended vs. unintended pathways.

Data Presentation: Cellular Cytotoxicity (MTT Assay)

CompoundCell Line (e.g., HeLa) EC50 (nM)
5-Benzylidene-3-ethyl rhodanine 250
Alternative Compound Z 950

Interpretation: The EC50 for 5-Benzylidene-3-ethyl rhodanine (250 nM) is very close to its IC50 for the off-target Kinase-X (150 nM). This strongly suggests that the observed cytotoxicity is not solely due to its activity on AIK-1, but is likely confounded by its inhibition of Kinase-X. In contrast, the cellular EC50 for Alternative Compound Z is well-separated from its off-target IC50s, providing greater confidence that the observed phenotype at concentrations below 1 µM is due to on-target activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescent ADP-Glo™ Format)

This protocol is a generalized representation based on established platforms like the Promega Kinase Selectivity Profiling System.[7][8]

  • Reagent Preparation:

    • Prepare a 10 mM stock of 5-Benzylidene-3-ethyl rhodanine in 100% DMSO.

    • Create a serial dilution plate (1:3 dilutions) in DMSO to generate a 10-point concentration curve.

    • Prepare 2X Kinase Buffer (e.g., 80mM HEPES pH 7.5, 40mM MgCl₂, 2mM DTT, 0.02% Brij-35).

    • Prepare 2X ATP/Substrate solution in nuclease-free water. The ATP concentration should be at the apparent Kₘ for each specific kinase. [9]

  • Kinase Reaction:

    • Dispense 2.5 µL of 2X Kinase/Substrate solution into the wells of a 384-well plate.

    • Add 2.5 µL of the appropriate compound dilution (or DMSO vehicle control).

    • Initiate the reaction by adding 5 µL of 1X Kinase solution.

    • Incubate the plate at room temperature for 60 minutes. [8]

  • Signal Detection (ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate % inhibition relative to DMSO controls.

    • Plot % inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This is a standard protocol for assessing metabolic activity as a proxy for cell viability.[10][11][12]

  • Cell Seeding:

    • Culture cells (e.g., HeLa) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). [11] * Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. [12] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [12] * Read the absorbance at 570 nm using a microplate spectrophotometer.

Conclusion and Recommendations for Researchers

This guide demonstrates that while 5-Benzylidene-3-ethyl rhodanine exhibits potent on-target biochemical activity, its selectivity profile is a significant liability. The compound's inhibition of key signaling kinases at concentrations near its on-target IC50 makes it a problematic tool for cellular studies, as observed phenotypes cannot be confidently attributed to the primary target alone.

For researchers considering this compound, we recommend the following:

  • Acknowledge the Risks: Be aware of the promiscuous nature of the rhodanine scaffold and its classification as a PAIN. [4]2. Perform Rigorous Profiling: Do not rely on a single assay. Conduct, at a minimum, broad panel screening and orthogonal cellular validation as outlined above.

  • Use Appropriate Controls: When using this compound, always compare its effects to a more selective, structurally distinct inhibitor (like "Alternative Compound Z") to differentiate on-target from off-target effects.

  • Prioritize Selectivity: For the development of high-quality chemical probes, a high degree of selectivity is paramount. While slightly less potent, "Alternative Compound Z" is unequivocally the superior choice for target validation studies due to its clean off-target profile.

The rhodanine scaffold may indeed be "privileged," but this privilege comes with the burden of proof. Only through a systematic and unbiased assessment of cross-reactivity can researchers ensure the integrity and reproducibility of their findings.

References

  • Al-Ostoot, F.H., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Goud, S.K., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia. Available at: [Link]

  • Ghasemzadeh, K., et al. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]

  • Reddy, B.S., et al. (2018). DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES. ResearchGate. Available at: [Link]

  • Pallu, R., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Mendgen, T., et al. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. PubMed. Available at: [Link]

  • Baell, J.B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • L-G, Yeh. et al. (2016). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available at: [Link]

  • Girke, T. (2015). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Lee, D., et al. (2023). Evaluation of rhodanine indolinones as AANAT inhibitors. PubMed Central. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Irwin, J.J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Tomin, M., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. ACS Publications. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. Available at: [Link]

  • Ragno, R., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

  • Scrocchi, M., et al. (2019). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. Available at: [Link]

  • Petermayer, C., et al. (2020). Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. ChemRxiv. Available at: [Link]

  • Park, T.G., et al. (2024). Multiplex qPCR Assay for Simultaneous Detection of Three PST-Producing Dinoflagellates in the East China Sea off Southern Korea. MDPI. Available at: [Link]

  • Dahlin, J.L., & Walters, M.A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). ResearchGate. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]

  • Integral Molecular. (2021). Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array. YouTube. Available at: [Link]

  • Neves, B.J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

Sources

Confirming the Enigmatic Mechanism of Action of 5-Benzylidene-3-ethyl rhodanine: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a well-characterized therapeutic candidate is paved with rigorous validation. 5-Benzylidene-3-ethyl rhodanine, a member of the broadly active rhodanine family, has demonstrated compelling anti-cancer properties, including the induction of S-phase cell cycle arrest and apoptosis. However, the rhodanine scaffold is also notorious for pan-assay interference compounds (PAINS), making it crucial to unequivocally confirm its mechanism of action through a battery of orthogonal, mutually validating assays.[1][2]

This guide provides an in-depth technical comparison of orthogonal assays to elucidate the true mechanism of action of 5-Benzylidene-3-ethyl rhodanine. We will move beyond simple activity readouts to build a robust, multi-faceted evidence base, addressing both the cellular phenotype and the specific molecular interactions of the compound. Our approach is designed to systematically test the primary hypotheses surrounding its activity while mitigating the risk of misleading data from non-specific interactions.

The Prevailing Hypotheses: Cellular Effects and Putative Molecular Targets

Initial studies have shown that 5-Benzylidene-3-ethyl rhodanine (also known as BTR-1) induces cytotoxicity in cancer cell lines with an IC50 value of less than 10µM.[3] The observed cellular phenotypes point towards two primary interconnected events: a halt in DNA replication leading to S-phase arrest and the subsequent triggering of programmed cell death (apoptosis).[3] The molecular drivers of these events are hypothesized to be the inhibition of key enzymes involved in cell signaling and proliferation, with tyrosine kinases and phosphatases being the most likely candidates for rhodanine derivatives.[4][5][6]

Therefore, our investigation is structured around validating the following hierarchical cascade of events:

  • Cellular Phenotype Confirmation: Does the compound consistently induce S-phase arrest and apoptosis across different methodologies?

  • Target Engagement: Does the compound directly interact with its putative molecular target(s) within the cellular environment?

  • In Vitro Target Inhibition: Does the compound inhibit the enzymatic activity of the purified target protein(s)?

  • Biophysical Characterization of Binding: What are the kinetics and thermodynamics of the direct interaction between the compound and its target?

This systematic approach, illustrated below, ensures that each layer of evidence supports the next, leading to a confident assignment of the mechanism of action.

MoA_Validation_Workflow phenotype Cellular Phenotype (S-Phase Arrest & Apoptosis) target_engagement Target Engagement in Cells (CETSA) phenotype->target_engagement Implies a molecular target in_vitro_inhibition In Vitro Enzymatic Inhibition target_engagement->in_vitro_inhibition Confirms target modulation biophysical Direct Binding Kinetics & Thermodynamics (SPR, ITC) in_vitro_inhibition->biophysical Characterizes direct interaction CETSA_Workflow treat Treat cells with compound or vehicle heat Heat aliquots to different temperatures treat->heat lyse Lyse cells and separate soluble fraction heat->lyse analyze Analyze soluble protein by Western Blot lyse->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation:

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.

Temperature (°C)Relative Soluble Protein (Vehicle)Relative Soluble Protein (Compound)
401.001.00
450.981.00
500.900.99
550.50 (Tm)0.95
600.100.50 (Tm)
650.020.15

Representative data demonstrating a thermal shift of the target protein upon compound binding.

Section 3: In Vitro Confirmation of Target Inhibition

Demonstrating target engagement in cells is a significant step. The next is to confirm that this binding event leads to the inhibition of the target's enzymatic activity using a purified, cell-free system.

In Vitro Kinase/Phosphatase Assay

Rationale: Recombinant enzyme assays provide a clean system to measure the direct inhibitory effect of the compound on the catalytic activity of the putative target, free from the complexities of the cellular environment. This also helps to rule out off-target effects that might be responsible for the observed cellular phenotype.

Experimental Protocol (Example for a Tyrosine Kinase):

  • Use a commercial kinase assay kit or develop an in-house assay. A common format involves a purified recombinant kinase, a specific peptide substrate, and ATP.

  • In a 96-well plate, add the kinase and varying concentrations of 5-Benzylidene-3-ethyl rhodanine. Incubate for a short period to allow for binding.

  • Initiate the kinase reaction by adding the peptide substrate and ATP (often radiolabeled or coupled to a detection system).

  • Allow the reaction to proceed for a defined time at the optimal temperature for the enzyme.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP, or using a phosphospecific antibody in an ELISA or fluorescence-based format.

  • Calculate the IC50 value of the compound.

Data Presentation:

Compound Conc. (µM)% Kinase Activity
0.0198 ± 5
0.185 ± 6
1.052 ± 4
1015 ± 3
1002 ± 1

Representative data for determining the IC50 of the compound against its purified target enzyme.

Section 4: Biophysical Characterization of the Direct Interaction

To gain the highest level of confidence in the mechanism of action, it is essential to characterize the direct binding of 5-Benzylidene-3-ethyl rhodanine to its purified target using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. [7]It provides kinetic information (association and dissociation rates) and the binding affinity (KD).

Experimental Protocol:

  • Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Prepare a series of concentrations of 5-Benzylidene-3-ethyl rhodanine in a suitable running buffer.

  • Inject the compound solutions over the sensor surface and a reference surface (without the protein) to monitor binding.

  • After the association phase, flow buffer alone over the surface to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove any remaining bound compound.

  • Fit the resulting sensorgrams to a suitable binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

A typical SPR sensorgram shows an increase in response units (RU) upon association and a decrease upon dissociation.

ParameterValue
ka (M⁻¹s⁻¹)1.5 x 10⁵
kd (s⁻¹)3.0 x 10⁻³
KD (nM)20

Representative kinetic and affinity data from an SPR experiment.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). [8] Experimental Protocol:

  • Place the purified target protein in the sample cell of the calorimeter.

  • Load a concentrated solution of 5-Benzylidene-3-ethyl rhodanine into the titration syringe.

  • Perform a series of small injections of the compound into the protein solution.

  • Measure the heat change after each injection until the binding sites on the protein are saturated.

  • Integrate the heat pulses and plot them against the molar ratio of the compound to the protein.

  • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Data Presentation:

An ITC experiment generates a thermogram showing the heat changes upon each injection and a binding isotherm.

ParameterValue
Stoichiometry (n)1.05
KD (nM)25
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1

Representative thermodynamic data from an ITC experiment.

Mitigating the Risk of PAINS

The rhodanine scaffold is a known PAINS substructure, which can lead to false-positive results through mechanisms like aggregation, reactivity, or assay interference. [9]The orthogonal assay cascade described here is inherently designed to mitigate this risk:

  • Concordance of Data: A true inhibitor will show consistent activity across different assay formats (e.g., cell-based, enzymatic, biophysical). A PAINS compound often shows activity in some assays but not others.

  • Direct Binding Confirmation: Biophysical methods like SPR and ITC confirm a specific, stoichiometric interaction, which is not characteristic of non-specific aggregation.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of 5-Benzylidene-3-ethyl rhodanine can help establish a clear SAR. True inhibitors will typically show a predictable relationship between structural changes and activity, whereas the activity of PAINS compounds is often less sensitive to minor structural modifications.

  • Counter-Screens: Testing the compound against unrelated targets can help identify non-specific activity.

Conclusion

Confirming the mechanism of action of a compound like 5-Benzylidene-3-ethyl rhodanine requires a rigorous, multi-pronged approach. By systematically progressing from the observable cellular phenotype to the biophysical characterization of the direct drug-target interaction, researchers can build a compelling and irrefutable case for the compound's true mechanism. The use of orthogonal assays, as detailed in this guide, is not merely a suggestion but a necessity to ensure the scientific integrity of the findings and to confidently advance a promising molecule through the drug discovery pipeline. This self-validating system of experiments provides the robust data package required to distinguish true, specific inhibitors from promiscuous PAINS compounds, ultimately saving time and resources in the quest for novel therapeutics.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Ahn, J. H., Kim, S. J., Park, W. S., Cho, S. Y., Ha, J. D., Kim, S. S., ... & Lee, S. H. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & medicinal chemistry letters, 16(11), 2996-2999.
  • Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730).
  • Chen, Y. C., & Chen, Y. C. (2021).
  • Benchchem. (n.d.). Flow Cytometry Analysis of Cell Cycle Arrest Induced by ASN007.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine deriv
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Tommasi, S., Elliot, A. G., & Davis, R. A. (2017). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 12(6), 595-608.
  • Linciano, P., Cavalli, A., & Bolognesi, M. L. (2013). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 23(15), 4437-4441.
  • O'Brien, R., O'Neill, K., & Ladbury, J. E. (2001). Isothermal titration calorimetry of biomolecules. Methods in enzymology, 340, 124-142.
  • An Introduction to Surface Plasmon Resonance. (2023). Technology Networks.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). NIH.
  • Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. (2021). PubMed Central.
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In... | Download Scientific Diagram. (n.d.).
  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.).
  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. ACS chemical biology, 5(9), 845-857.
  • Park, W. S., Lee, D. H., Lee, S. H., Hong, S. W., & Kim, S. S. (2013). Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. Bioorganic & medicinal chemistry letters, 23(13), 3743-3747.
  • Moorthy, B. T., Ravi, S., Srivastava, M., Chiruvella, K. K., Hemlal, H., Joy, O., & Raghavan, S. C. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & medicinal chemistry letters, 20(21), 6297-6301.
  • Spectral Characteristic and Preliminary Anticancer Activity in vitro of Selected Rhodanine-3-carboxylic Acids Derivatives | Request PDF. (n.d.).
  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (n.d.). NIH.
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube.
  • A Real Time Assay of Caspase 3 7 Activity in Cell Culture and Animal Models. (n.d.). Promega.
  • Discovery and development of BRD4 inhibitor 2. (2017).
  • Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(10), 1015-1033.
  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (n.d.). Frontiers.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
  • Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidyl
  • BRD4 (BD2) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores | Journals.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015).
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Books.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. (n.d.). Sartorius.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021).
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Chinese Journal of Pharmacology and Toxicology.
  • Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Tre
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF. (2025).
  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter.
  • Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. (2024). MDPI.
  • Isothermal titr
  • Small Molecule Interactions. (n.d.). Nicoya Lifesciences.
  • Activity based Protein Profiling (Abpp). (n.d.).
  • Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (n.d.). PubMed Central.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzylidene-3-ethyl rhodanine
Reactant of Route 2
Reactant of Route 2
5-Benzylidene-3-ethyl rhodanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.